5-Fluoro-3-hydrazonoindolin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-diazenyl-5-fluoro-1H-indol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-4-1-2-6-5(3-4)7(12-10)8(13)11-6/h1-3,10-11,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUZIGMUYFFWDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(N2)O)N=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468168 | |
| Record name | 5-Fluoro-3-hydrazonoindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
283584-52-1 | |
| Record name | 5-Fluoro-3-hydrazonoindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Fluoro-3-hydrazonoindolin-2-one
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 5-Fluoro-3-hydrazonoindolin-2-one, a fluorinated isatin derivative of significant interest in medicinal chemistry. The synthesis is primarily achieved through the condensation reaction of 5-fluoroisatin with hydrazine hydrate. This guide outlines the detailed experimental protocols, summarizes key quantitative data, and illustrates the synthetic workflow.
Experimental Protocols
The synthesis of this compound is a straightforward procedure involving the reaction of 5-fluoroisatin with hydrazine hydrate. Below are two detailed protocols based on established literature.
Protocol 1: Synthesis of this compound
This protocol details the direct reaction of 5-fluoroisatin with hydrazine monohydrate in ethanol.
Materials:
-
5-fluoroisatin (1 mmol)
-
Hydrazine monohydrate (1.5 equivalents)
-
Ethanol (20 mL)
-
Water
Procedure:
-
A mixture of 5-fluoroisatin (1 mmol) and hydrazine monohydrate (1.5 equiv) in ethanol (20 mL) is refluxed for 1 hour.[1]
-
The reaction mixture is then cooled to room temperature.
-
The resulting precipitate is filtered, washed with water, and dried at room temperature in the open air.
-
The final product is recrystallized from ethanol to yield this compound as a yellow solid.[1]
Protocol 2: Alternative Synthesis of this compound
This protocol provides an alternative method for the synthesis, which can be adapted based on available reagents and laboratory conditions.
Materials:
-
5-fluoroisatin (0.01 mol)
-
Hydrazine hydrate
-
Ethanol (30 cm³)
Procedure:
-
5-fluoroisatin is treated with hydrazine hydrate in ethanol.[2]
-
The specific reaction conditions such as temperature and time can be optimized, but typically involve heating the mixture.
-
Upon completion of the reaction, the product precipitates out of the solution.
-
The solid is collected by filtration and can be further purified by recrystallization if necessary.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Yield | 76% | [1] |
| Melting Point | 203-204 °C | |
| Appearance | Yellow solid | [1] |
| Molecular Formula | C₈H₆FN₃O | |
| Molecular Weight | 179.15 g/mol |
Spectroscopic Data:
| Technique | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Reference |
| FT-IR (ATR) | 3363, 3136 (N-H), 3034, 2966 (C-H), 1683 (C=O) | |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.86-11.03 (s, 1H, indole NH), 8.62-9.01 (s, 1H, azomethine CH=N), aromatic protons observed between 6.55 and 8.22 ppm | [1] |
| ¹³C NMR | Indole C=O carbon resonates at 164.65–165.32 ppm, while the azomethine C=N carbon resonates at 159.12–164.74 ppm. |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Signaling Pathway
Isatin-hydrazone derivatives have been identified as potent anticancer agents, with some acting as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Inhibition of VEGFR-2 can lead to the induction of apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a simplified potential signaling pathway affected by such compounds.
Caption: Potential mechanism of action via VEGFR-2 inhibition.
References
- 1. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5-Fluoro-3-Hydrazonoindolin-2-one Derivatives: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, biological activities, and therapeutic potential of 5-fluoro-3-hydrazonoindolin-2-one derivatives for researchers, scientists, and drug development professionals.
The this compound core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of derivatives with significant therapeutic potential. Notably, this structural motif is found in Sunitinib, a multi-kinase inhibitor approved for the treatment of gastrointestinal stromal tumors and advanced renal cell carcinoma.[1][2] This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, and experimental protocols for this important class of compounds.
Core Synthesis and Derivatization
The fundamental synthetic route to this compound derivatives involves the condensation of 5-fluoroisatin (5-fluoro-1H-indole-2,3-dione) with a suitable hydrazine or hydrazide derivative. This reaction is typically carried out in a protic solvent such as ethanol or methanol, often with catalytic amounts of a weak acid like acetic acid to facilitate the reaction.
A generalized synthetic scheme is presented below:
Caption: General synthesis of this compound derivatives.
This versatile reaction allows for the introduction of a wide range of substituents (R-groups) by varying the hydrazine derivative, leading to a diverse library of compounds for biological screening.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antiproliferative, anti-inflammatory, and antimicrobial effects.[3] The antiproliferative activity is often attributed to the inhibition of various protein kinases involved in cancer progression.
Antiproliferative Activity
Several studies have reported the potent antiproliferative activity of these derivatives against various human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds.
| Compound ID | R-Group | Cancer Cell Line | Average IC50 (µM) | Reference |
| 5b | Thiazol-2-ylmethylene | A-549 (Lung), HT-29 (Colon), ZR-75 (Breast) | 4.37 | [1][4] |
| 5c | 4-Methylthiazol-2-ylmethylene | A-549 (Lung), HT-29 (Colon), ZR-75 (Breast) | 2.53 | [1][4] |
| 7b | (1H-Pyrazol-5-yl)methylene | A-549 (Lung), HT-29 (Colon), ZR-75 (Breast) | 2.14 | [1][4] |
| 10e | 2-(4-Phenylthiazol-2-yl)hydrazono | A-549 (Lung), HT-29 (Colon), ZR-75 (Breast) | 4.66 | [1][4] |
| Sunitinib | N/A | A-549 (Lung), HT-29 (Colon), ZR-75 (Breast) | 8.11 | [1][4] |
Notably, compounds 5c and 7b exhibited superior potency compared to the approved drug Sunitinib in the tested cell lines.[1][4] Further investigation revealed that these compounds can induce cell cycle arrest and affect the levels of phosphorylated retinoblastoma (Rb) protein.[1][4]
Anti-inflammatory Activity
Certain 5-fluoroindolin-2-one derivatives, particularly those incorporating a 4-phenylthiosemicarbazone moiety at the 3-position, have shown potent anti-inflammatory activity through the inhibition of the interleukin-1 receptor (IL-1R).[5][6][7]
| Compound ID | R-Group | Target | IC50 (µM) | Reference |
| 52 | 4-Phenylthiosemicarbazone derivative | IL-1R | 0.09 | [5][6][7] |
| 65 | 4-Phenylthiosemicarbazone derivative | IL-1R | 0.07 | [5][6][7] |
| 78 | Novel 4-phenylthiosemicarbazone derivative | IL-1R | 0.01 | [5][6] |
| 81 | Novel 4-phenylthiosemicarbazone derivative | IL-1R | 0.02 | [5][6] |
These compounds demonstrated significant inhibitory effects on IL-1R-dependent responses at nanomolar concentrations.[5][6]
Signaling Pathways
The anticancer activity of many this compound derivatives is linked to their ability to inhibit receptor tyrosine kinases (RTKs) that play crucial roles in tumor angiogenesis and cell proliferation. Sunitinib, for example, targets VEGFR-1, VEGFR-2, PDGFRb, and c-Kit.[1][2] The inhibitory action of these compounds at the ATP-binding site of the kinase domain prevents downstream signaling cascades.
Caption: Inhibition of Receptor Tyrosine Kinase signaling by this compound derivatives.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and evaluation of these compounds. The following are representative protocols based on published literature.
General Procedure for the Synthesis of this compound Derivatives
Materials:
-
5-Fluoroisatin (1 equivalent)
-
Appropriate hydrazine or hydrazide derivative (1-1.2 equivalents)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
A mixture of 5-fluoroisatin and the corresponding hydrazine/hydrazide derivative is refluxed in absolute ethanol in the presence of a catalytic amount of glacial acetic acid for a duration of 4-8 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If necessary, the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/ethanol).
In Vitro Antiproliferative Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., A-549, HT-29, ZR-75)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
Procedure:
-
Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for an additional 3-4 hours at 37°C.
-
The MTT-containing medium is removed, and the formed formazan crystals are dissolved in DMSO.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow for the in vitro MTT antiproliferative assay.
Conclusion
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The straightforward and versatile synthesis allows for the creation of diverse chemical libraries. The demonstrated potent antiproliferative and anti-inflammatory activities, often superior to existing drugs, underscore the significant potential of these derivatives in oncology and immunology. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of lead compounds are warranted to advance these promising molecules toward clinical applications.
References
- 1. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 5-Fluoro-3-hydrazonoindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-3-hydrazonoindolin-2-one is a heterocyclic compound belonging to the isatin class of molecules, which are recognized for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of this compound. The information presented is intended to support researchers, scientists, and drug development professionals in their exploration of this compound for potential therapeutic applications. All quantitative data has been summarized in structured tables, and detailed experimental protocols are provided.
Core Chemical Properties
This compound is a yellow solid with a molecular formula of C₈H₆FN₃O.[1] Its core structure consists of a fluorinated indole ring system with a hydrazono group at the 3-position.
| Property | Value | Reference |
| Molecular Formula | C₈H₆FN₃O | [1] |
| Molecular Weight | 179.15 g/mol | |
| CAS Number | 283584-52-1 | [1] |
| Appearance | Yellow solid | |
| Melting Point | 203–204 °C |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3363, 3136 | N-H stretching | |
| 3034, 2966 | C-H stretching | |
| 1683 | C=O stretching | |
| 1585 | C=N stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
¹H NMR (DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |
| 10.72 | s | NH (indole) | |
| 10.65 | d | NH₂ (amino) | |
| 9.81 | d | NH₂ (amino) | |
| 7.15 | d | Ar-H | |
| 6.97 | m | Ar-H | |
| 6.85 | m | Ar-H |
¹³C NMR (DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Reference |
| 162.75 | C=O | |
| 127.0 | C=N | |
| 126.17 | Aromatic C | |
| 121.32 | Aromatic C | |
| 117.43 | Aromatic C-F | |
| 109.93 | Aromatic C | |
| 104.30 | Aromatic C |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound.
| m/z | Assignment | Reference |
| 161 | [M]⁺ |
Synthesis of this compound
The synthesis of this compound is typically achieved through a condensation reaction between 5-fluoroisatin and hydrazine hydrate.
Experimental Protocol
Materials:
-
5-fluoroisatin (1 equivalent)
-
Hydrazine monohydrate (1.5 equivalents)
-
Ethanol
Procedure:
-
A mixture of 5-fluoroisatin (1 mmol) and hydrazine monohydrate (1.5 equiv) in ethanol (20 mL) is refluxed for 1 hour.
-
The reaction mixture is then cooled to room temperature.
-
The resulting precipitate is filtered, washed with water, and dried at room temperature in the open air.
-
The crude product can be further purified by recrystallization from ethanol to yield this compound as a yellow solid.
Biological Activity
Derivatives of this compound have demonstrated a range of biological activities, including antimicrobial and antiproliferative effects.
Antimicrobial and Antifungal Activity
Hydrazone derivatives of isatin are known to possess antimicrobial properties. The antimicrobial activity of these compounds can be evaluated using methods such as the cup-plate method against various bacterial and fungal strains.[2]
Experimental Protocol: Cup-Plate Method for Antimicrobial Assay
-
Bacterial or fungal cultures are mixed with a suitable agar medium and poured into sterile petri dishes.
-
Uniform wells are made in the solidified agar using a sterile borer.
-
The test compound, dissolved in a suitable solvent, is added to the wells.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 24 hours.
-
The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.[2]
Antiproliferative Activity
Fluorinated isatin-hydrazone derivatives have been investigated for their in vitro antiproliferative activities against human cancer cell lines, such as lung (A549) and liver (HepG2) cancer cells.
Experimental Protocol: MTT Assay for Antiproliferative Activity
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Living cells with active mitochondrial reductases convert the MTT into formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Potential Mechanism of Action
Molecular docking studies on derivatives of this compound suggest that their anticancer activity may be mediated through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as those involving the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Phosphoinositide 3-kinase (PI3K).[2]
References
Unraveling the Anticancer Potential: A Technical Guide to the Mechanism of Action of 5-Fluoro-3-hydrazonoindolin-2-one
For Immediate Release
This technical guide provides an in-depth analysis of the core mechanism of action of 5-Fluoro-3-hydrazonoindolin-2-one, a key scaffold in the development of novel anticancer agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology. While research has extensively focused on a variety of derivatives, this guide synthesizes the current understanding of the fundamental biological activities attributed to this chemical core, focusing on kinase inhibition, induction of apoptosis, and cell cycle arrest.
Core Mechanism of Action: A Multi-faceted Approach to Cancer Therapy
The this compound scaffold is a cornerstone for a class of synthetic compounds that exhibit potent anti-proliferative activity across a range of human cancer cell lines. The central mechanism of action is not singular but rather a synergistic combination of three primary effects: broad-spectrum kinase inhibition, robust induction of apoptosis, and significant cell cycle disruption.
Kinase Inhibition
Derivatives of this compound have demonstrated significant inhibitory activity against several receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs) that are pivotal in tumor growth, angiogenesis, and cell cycle progression. Notably, this scaffold is the basis for compounds targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor beta (PDGFR-β), and c-Kit, akin to the multi-kinase inhibitor Sunitinib. Furthermore, specific derivatives have shown potent inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle transition.
Induction of Apoptosis
A hallmark of this class of compounds is their ability to induce programmed cell death, or apoptosis, in cancer cells. The primary mechanism appears to be the intrinsic mitochondrial pathway. This is characterized by a shift in the balance of pro- and anti-apoptotic proteins, specifically the upregulation of Bax and the downregulation of Bcl-2. This altered Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in the activation of executioner caspases like caspase-3 and caspase-9.
Cell Cycle Arrest
This compound derivatives consistently demonstrate the ability to halt cell cycle progression in cancer cells, most commonly at the G2/M phase. This arrest is often linked to the modulation of key cell cycle regulatory proteins. For instance, studies have shown effects on the phosphorylation status of the Retinoblastoma protein (pRb), a critical tumor suppressor that governs the G1/S transition. Additionally, increased expression of p53 and the CDK inhibitor p21 has been observed, further contributing to cell cycle arrest.
Quantitative Data Summary
The anti-proliferative and kinase inhibitory activities of various derivatives of the this compound scaffold have been quantified across numerous studies. The following tables summarize representative IC50 values, providing a comparative overview of their potency.
Table 1: Anti-proliferative Activity (IC50, µM) of Representative 3-Hydrazonoindolin-2-one Derivatives in Human Cancer Cell Lines
| Compound ID | Modification on Hydrazonoindolin-2-one Core | A-549 (Lung) | HT-29 (Colon) | ZR-75 (Breast) | MCF-7 (Breast) | Average IC50 (µM) | Reference |
| 5b | 5-Chloro, thiazol-2-ylmethylene | - | - | - | - | 4.37 | [1] |
| 5c | 5-Chloro, furan-2-ylmethylene | - | - | - | - | 2.53 | [1] |
| 7b | 5-Chloro, (1H-pyrazol-5-yl)methylene | - | - | - | - | 2.14 | [1] |
| 10e | 5-Chloro, 2-(4-phenylthiazol-2-yl)hydrazono | - | - | - | - | 4.66 | [1] |
| HI 5 | Specific 3-hydrazonoindolin-2-one scaffold | - | - | - | 1.15 | - | |
| Sunitinib | (Reference Drug) | - | - | - | - | 8.11 | [1] |
Note: Specific IC50 values for each cell line were not always provided in the averaged data.
Table 2: Kinase Inhibitory Activity (IC50) of Representative Derivatives
| Compound ID | Target Kinase | IC50 | Reference |
| HI 5 | CDK2/Cyclin A2 | 49% inhibition at 10 µM | |
| HI 5 | CDK2/Cyclin E | 6.32 µM | |
| 7d | VEGFR-2 | 0.503 µM | [2] |
| 7c | VEGFR-2 | 0.728 µM | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes influenced by this compound and the methods used to study them, the following diagrams are provided.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (typically in a series of dilutions) and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in 150 µL of DMSO.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the test compound at its IC50 concentration for 24-48 hours. Both adherent and floating cells are collected, washed with PBS, and counted.
-
Fixation: Cells are fixed by drop-wise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.
-
Staining: Fixed cells are washed with PBS and then incubated with a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
-
Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a specified time, then harvested and washed with cold PBS.
-
Binding Buffer Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC (5 µL) and Propidium Iodide (PI, 5 µL of a 50 µg/mL solution) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. FITC fluorescence (Annexin V) is detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.
-
Data Analysis: The cell population is quadrant-gated to differentiate:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Following treatment with the test compound, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by size on an SDS-polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, caspase-3, pRb, phospho-pRb, β-actin as a loading control).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The band intensities are quantified using densitometry software and normalized to the loading control.
In Vitro Kinase Assay (General Protocol)
This assay measures the direct inhibitory effect of a compound on the activity of a specific kinase.
-
Reaction Setup: In a 96-well plate, the recombinant kinase (e.g., VEGFR-2, CDK2), a specific substrate peptide, and the test compound at various concentrations are combined in a kinase reaction buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Detection: The amount of ATP consumed (or ADP produced) is measured using a luminescence-based assay kit (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined from the resulting dose-response curve.
Conclusion
The this compound scaffold represents a highly promising platform for the development of targeted anticancer therapies. Its derivatives act through a powerful combination of multi-kinase inhibition, induction of the intrinsic apoptotic pathway, and cell cycle arrest at the G2/M phase. The data and protocols presented in this guide provide a comprehensive overview of the core mechanisms of action and a framework for the continued evaluation and development of this important class of compounds. Further research into specific structure-activity relationships will be crucial in optimizing the potency and selectivity of future drug candidates based on this versatile scaffold.
References
Spectroscopic Deep Dive: Unveiling the Molecular Identity of 5-Fluoro-3-hydrazonoindolin-2-one
For Immediate Release
This technical guide provides an in-depth spectroscopic and analytical examination of 5-Fluoro-3-hydrazonoindolin-2-one, a fluorinated derivative of isatin hydrazone. This class of compounds has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their potential as kinase inhibitors and anti-cancer agents. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the spectroscopic characteristics, experimental protocols, and potential biological relevance of this compound.
Core Spectroscopic Data
The structural integrity and purity of this compound can be ascertained through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. While specific data for the title compound is compiled from available literature, representative data from closely related 5-halo-3-hydrazonoindolin-2-one analogs (chloro and bromo derivatives) are also included for comparative purposes, as they exhibit similar spectroscopic features.
Table 1: ¹H NMR Spectroscopic Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) for 5-Fluoro Derivative * | Reported Chemical Shift (δ, ppm) for 5-Chloro Derivative[1] | Reported Chemical Shift (δ, ppm) for 5-Bromo Derivative[1] |
| Isatin-NH | ~12.30 | 11.08 | 11.08 |
| Hydrazone-NH | ~10.74 | - | - |
| Isatin H-4 | ~7.63 (dd) | 7.79 (s) | 7.93 (s) |
| Isatin H-6 | ~7.15 (m) | 7.52 (dd) | 7.61 (d) |
| Isatin H-7 | ~6.90 (dd) | 6.93 (d) | 6.89 (d) |
| Hydrazone CH | ~5.53 (s) | 8.82 (s, for thiazol-2-ylmethylene derivative) | 8.81 (s, for thiazol-2-ylmethylene derivative) |
*Expected shifts are based on data for a pyrimidine derivative of this compound[2]
Table 2: ¹³C NMR Spectroscopic Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) for 5-Fluoro Derivative | Reported Chemical Shift (δ, ppm) for 5-Chloro Derivative[1] | Reported Chemical Shift (δ, ppm) for 5-Bromo Derivative[1] |
| C=O | ~164.6 | 164.4 | 164.2 |
| C=N | ~162.5 | 163.2 (for thiazol-2-ylmethylene derivative) | 163.2 (for thiazol-2-ylmethylene derivative) |
| C-5 (with Halogen) | ~151.3 (d, ¹JCF) | 128.4 | 118.3 |
| Isatin Aromatic Carbons | 112.7 - 140.8 | 113.1, 117.6, 126.4, 134.1, 144.7 | 125.9, 130.4, 131.7, 136.9, 145.1 |
Table 3: FT-IR and Mass Spectrometry Data
| Spectroscopic Technique | Characteristic Absorption/Peak | Interpretation |
| FT-IR (cm⁻¹)[1] | ~3200-3300 | N-H stretching (Isatin and Hydrazone) |
| ~1710-1730 | C=O stretching (Amide) | |
| ~1610-1620 | C=N stretching (Hydrazone) | |
| Mass Spectrometry (m/z) | [M+H]⁺ or [M]⁺ | Molecular Ion Peak |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the standard experimental protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a condensation reaction between 5-fluoroisatin and a hydrazine derivative.[2]
Materials:
-
5-Fluoroisatin
-
Hydrazine hydrate or a substituted hydrazine
-
Methanol or Ethanol
-
Catalytic amount of acetic acid (optional)
Procedure:
-
Dissolve 5-fluoroisatin in a suitable solvent such as methanol or ethanol.
-
Add an equimolar amount of the hydrazine derivative to the solution.
-
If required, add a catalytic amount of acetic acid.
-
Reflux the reaction mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the desired product.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is commonly used due to the compound's solubility.
-
Internal Standard: Tetramethylsilane (TMS).
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent, and both ¹H and ¹³C NMR spectra are recorded at room temperature.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Instrument: An FT-IR spectrometer.
-
Sample Preparation: The sample is typically prepared as a KBr pellet.
-
Procedure: The spectrum is recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) is a common method.
-
Procedure: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer to determine the mass-to-charge ratio of the molecular ion.
Biological Context and Signaling Pathways
Isatin hydrazone derivatives have been extensively studied for their potential to modulate various cellular signaling pathways, particularly those implicated in cancer progression. These compounds have shown inhibitory activity against several receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2.[3] Inhibition of these kinases can disrupt downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.
Caption: Inhibition of Receptor Tyrosine Kinases by this compound.
The diagram above illustrates a plausible mechanism of action where this compound acts as an inhibitor of receptor tyrosine kinases at the cell membrane. This inhibition blocks the activation of downstream signaling pathways, which in turn affects the activity of transcription factors in the nucleus. Consequently, the expression of genes involved in cell proliferation, survival, and angiogenesis is altered. Furthermore, the disruption of these signaling cascades can modulate the activity of apoptosis-related proteins, potentially leading to programmed cell death in cancer cells.
Experimental Workflow
The systematic investigation of novel compounds like this compound follows a structured workflow, from initial synthesis to comprehensive biological evaluation.
Caption: A typical workflow for the synthesis and evaluation of a novel compound.
This workflow begins with the chemical synthesis of the target compound, followed by rigorous purification and structural confirmation using various spectroscopic methods. Once the compound's identity and purity are established, it undergoes in vitro biological screening to assess its activity. Promising candidates are then subjected to more detailed mechanism of action studies to elucidate their biological effects at the molecular level. The final step involves a thorough analysis and interpretation of all collected data.
This guide provides a foundational understanding of the spectroscopic and analytical profile of this compound. The presented data and protocols are intended to facilitate further research and development of this and related compounds for potential therapeutic applications.
References
An In-depth Technical Guide to 5-Fluoro-3-hydrazonoindolin-2-one (CAS: 283584-52-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-3-hydrazonoindolin-2-one is a heterocyclic organic compound belonging to the isatin derivative family. The indolin-2-one core is a prominent scaffold in medicinal chemistry, forming the basis of numerous biologically active molecules, including approved anticancer drugs like Sunitinib, a multi-kinase inhibitor that also features a 5-fluoro-substituted indolin-2-one moiety.[1][2] The introduction of a hydrazono group at the 3-position of the indolin-2-one ring system has been a key strategy in the development of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, potential mechanisms of action, and relevant experimental protocols for this compound, positioning it as a valuable building block and a compound of interest for further investigation in drug discovery.
Chemical Properties and Synthesis
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 283584-52-1 | N/A |
| Molecular Formula | C₈H₆FN₃O | N/A |
| Molecular Weight | 179.15 g/mol | N/A |
| IUPAC Name | 5-fluoro-3-(hydrazineylidene)indolin-2-one | N/A |
| Appearance | Likely a colored solid (based on related compounds) | N/A |
| Purity | Typically >95% for commercially available samples | N/A |
Synthesis
The synthesis of this compound is achieved through a condensation reaction between 5-fluoroindoline-2,3-dione (also known as 5-fluoroisatin) and hydrazine hydrate.[3][4] This reaction is a common and efficient method for the preparation of 3-hydrazonoindolin-2-one derivatives.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-fluoroindoline-2,3-dione (1 equivalent)
-
Hydrazine hydrate (1.2 - 2 equivalents)
-
Methanol or Ethanol
-
Glacial acetic acid (catalytic amount, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-fluoroindoline-2,3-dione in methanol or ethanol.
-
Add hydrazine hydrate to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold methanol or ethanol, and dried to yield this compound.
Logical Relationship: Synthesis of this compound
Caption: Synthetic scheme for this compound.
Biological Activity and Potential Therapeutic Applications
The primary therapeutic potential of this compound and its derivatives lies in their anticancer properties. The indolin-2-one scaffold is a well-established pharmacophore for kinase inhibition. While specific data for the parent compound is limited in publicly available literature, extensive research on closely related derivatives suggests that it likely acts as an inhibitor of various protein kinases involved in cancer cell proliferation and angiogenesis.
Anticancer Activity
Hydrazonoindolin-2-one derivatives have demonstrated potent anti-proliferative activity against a range of human cancer cell lines.[5] The mechanism of action is often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.
3.1.1. Potential Molecular Targets
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Many indolin-2-one derivatives are potent VEGFR-2 inhibitors.[6][7]
-
Cyclin-Dependent Kinase 2 (CDK2): CDKs are essential enzymes that control the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer. CDK2, in particular, is crucial for the G1/S phase transition. Inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation.[8][9]
3.1.2. Quantitative Data for Related Hydrazonoindolin-2-one Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Chloro-3-((thiazol-2-ylmethylene)hydrazono)indolin-2-one | A549 (Lung) | >50 | [5] |
| 5-Chloro-3-((thiazol-2-ylmethylene)hydrazono)indolin-2-one | HT-29 (Colon) | >50 | [5] |
| 5-Chloro-3-((thiazol-2-ylmethylene)hydrazono)indolin-2-one | ZR-75 (Breast) | >50 | [5] |
| 1-Benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | MCF-7 (Breast) | 2.93 | [10] |
| 1-Benzyl-5-bromo-3-(2-(4-(4-fluorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | MCF-7 (Breast) | 7.17 | [10] |
| A 3-hydrazonoindolin-2-one derivative (HI 5) | MCF-7 (Breast) | 1.15 |
3.1.3. Signaling Pathways
VEGFR-2 Signaling Pathway and Point of Inhibition
Caption: VEGFR-2 signaling cascade and inhibition point.
CDK2 Signaling Pathway and Point of Inhibition
Caption: CDK2 regulation of the G1/S cell cycle transition.
Antimicrobial Activity
Isatin and its derivatives have been reported to possess a broad spectrum of antimicrobial activities. While specific minimum inhibitory concentration (MIC) values for this compound are not well-documented, related fluorinated indolinone derivatives have shown activity against various bacterial strains.[11] The presence of the fluorine atom can enhance the antimicrobial potency of organic molecules. Further investigation is required to determine the specific antimicrobial spectrum and efficacy of this compound.
Quantitative Data for Related Fluorinated Indolin-2-one Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| A tetralone-based 5-fluoroindole hybrid | E. coli | 12.5 | [11] |
| A tetralone-based 5-fluoroindole hybrid | S. aureus | 25 | [11] |
| A tetralone-based 5-fluoroindole hybrid | S. typhi | 50 | [11] |
| A tetralone-based 5-fluoroindole hybrid | M. tuberculosis | 50 | [11] |
Experimental Protocols for Biological Evaluation
The following protocols are provided as a guide for researchers to evaluate the biological activity of this compound.
In Vitro Kinase Inhibition Assay
Experimental Workflow: In Vitro Kinase Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol: VEGFR-2 or CDK2 Kinase Inhibition Assay (Luminescence-based)
Materials:
-
Recombinant human VEGFR-2 or CDK2/Cyclin A2 enzyme
-
Kinase assay buffer
-
ATP
-
Specific kinase substrate (e.g., a synthetic peptide)
-
This compound (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. Ensure the final DMSO concentration is low (e.g., <1%).
-
In a 96-well plate, add the kinase, the specific substrate, and the diluted inhibitor or vehicle control (for no-inhibitor wells).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC50 value by plotting the data using a suitable software.
Cell-Based Assays
4.2.1. Cell Proliferation (MTT) Assay
Experimental Workflow: MTT Assay
Caption: Workflow for a cell proliferation (MTT) assay.
Protocol: MTT Assay
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.[12][13][14]
4.2.2. Cell Cycle Analysis
Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][15][16][17]
4.2.3. Apoptosis Assay
Protocol: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
Cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the compound at its IC50 concentration for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate at room temperature in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5][10][18][19]
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its straightforward synthesis and the established biological importance of the indolin-2-one core make it an attractive starting point for medicinal chemistry campaigns. The likely mechanism of action, through the inhibition of key protein kinases such as VEGFR-2 and CDK2, aligns with current strategies in cancer drug discovery. This technical guide provides a foundational understanding and practical protocols for researchers to further explore the therapeutic potential of this compound and its derivatives. Further studies are warranted to elucidate the specific biological activities and quantitative potency of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. assaygenie.com [assaygenie.com]
- 18. scispace.com [scispace.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
The Structure-Activity Relationship of 5-Fluoro-Isatin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isatin scaffold, a privileged bicyclic indole structure, has long been a focal point in medicinal chemistry due to its broad spectrum of biological activities. The strategic incorporation of a fluorine atom at the 5-position of the isatin ring often enhances its pharmacological properties, including increased lipophilicity, improved metabolic stability, and modulated binding affinity to biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-fluoro-isatin derivatives, focusing on their anticancer, antiviral, antimicrobial, and enzyme-inhibitory activities. Quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided.
Core Structure and Modifications
The fundamental 5-fluoro-isatin core (5-fluoro-1H-indole-2,3-dione) offers several key positions for chemical modification, primarily at the N1 and C3 positions. These modifications have a profound impact on the biological activity of the resulting derivatives.
-
N1-Substitution: Alkylation, arylation, or the introduction of various heterocyclic moieties at the N1 position significantly influences the molecule's lipophilicity and steric properties, thereby affecting its interaction with target proteins.
-
C3-Substitution: The highly reactive C3-carbonyl group is a common site for derivatization, readily undergoing condensation reactions with amines and hydrazines to form Schiff bases, hydrazones, and thiosemicarbazones. These modifications are crucial for the diverse biological activities observed.
Anticancer Activity
5-Fluoro-isatin derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the induction of apoptosis through caspase activation and the inhibition of key kinases involved in cancer cell proliferation.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 5-fluoro-isatin derivatives against different cancer cell lines.
| Derivative Type | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Isatin-Hydrazone | 4-Nitrobenzylidene at C3 | A549 (Lung) | 42.43 | [1] |
| Isatin-Hydrazone | 4-Nitrobenzylidene at C3 | HepG2 (Liver) | 48.43 | [1] |
| Isatin-Hydrazone | 3-Hydroxy-4-methoxybenzylidene at C3 | A549 (Lung) | 115.00 | [1] |
| Isatin-Hydrazone | 4-Fluorobenzylidene at C3 | HepG2 (Liver) | 107.90 | [1] |
| Isatin-Hydrazone | 4-Methoxybenzylidene at C3 | HepG2 (Liver) | 152.90 | [1] |
| Isatin-Quinazoline Hybrid | 2,6-Dichloro substituent | MDA-MB-231 (Breast) | More potent than 5-Fluorouracil (IC50 = 8.704 µM) | |
| N-Benzyl Isatin | ortho-Fluoro-benzyl at N1 | HuTu 80 (Duodenal) | Moderate activity | [2] |
| N-Benzyl Isatin | ortho-Chloro-benzyl at N1 | HuTu 80 (Duodenal) | Moderate activity | [2] |
| N-Benzyl Isatin | 2-Chloro-6-fluoro-benzyl at N1 | HuTu 80 (Duodenal) | Highest activity among tested N-benzyl derivatives | [2] |
| Imine Derivative | General | HepG2, HCT-116, CACO, MCF-7 | <10–100 | [3][4] |
| Moxifloxacin-Isatin Hybrid | 1,2,3-Triazole linker at N1 | HepG2, MCF-7, DU-145 | 32-77 | [4] |
Anticancer SAR Insights:
-
Substitution at C3: The nature of the substituent at the C3 position is a critical determinant of anticancer activity. The introduction of hydrazone moieties with specific aromatic substitutions, such as a 4-nitrobenzylidene group, has shown notable cytotoxicity against lung and liver cancer cell lines.[1]
-
Substitution at N1: N-benzylation of the isatin core, particularly with electron-withdrawing groups on the benzyl ring (e.g., fluoro and chloro substituents), appears to enhance cytotoxic effects.[2]
-
Hybrid Molecules: Hybrid molecules combining the 5-fluoro-isatin scaffold with other pharmacophores, such as quinazolines and moxifloxacin, have demonstrated potent antiproliferative activities, sometimes exceeding that of the reference drug 5-fluorouracil.[3][4]
Signaling Pathway: Caspase-Mediated Apoptosis
A key mechanism of action for the anticancer activity of many 5-fluoro-isatin derivatives is the induction of apoptosis. This programmed cell death is often executed by a cascade of cysteine-aspartic proteases known as caspases.
References
- 1. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
Potential Therapeutic Targets of the 5-Fluoro-3-hydrazonoindolin-2-one Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-fluoro-3-hydrazonoindolin-2-one core structure is a key pharmacophore in the development of novel therapeutic agents, particularly in the realm of oncology. While direct biological data on the unsubstituted parent compound is limited in publicly available literature, numerous derivatives built upon this scaffold have demonstrated significant anti-proliferative and enzyme inhibitory activities. This technical guide consolidates the existing research on these derivatives to illuminate the potential therapeutic targets of the this compound scaffold. The primary mechanism of action for this class of compounds appears to be the inhibition of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer. This document will provide an in-depth overview of these targets, quantitative efficacy data, detailed experimental protocols for assessing activity, and visualizations of relevant signaling pathways and experimental workflows.
Potential Therapeutic Targets
Research into derivatives of the this compound scaffold has identified several key protein kinases as potential therapeutic targets. These enzymes are pivotal in controlling cell growth, proliferation, and survival.
Receptor Tyrosine Kinases (RTKs)
Many isatin-hydrazone derivatives have shown potent inhibitory activity against receptor tyrosine kinases involved in angiogenesis and tumor progression.[1]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[1] Inhibition of VEGFR-2 can starve tumors of their blood supply.
-
Epidermal Growth Factor Receptor (EGFR): Often overexpressed in various cancers, EGFR signaling promotes cell proliferation and survival.[1]
-
FMS-like Tyrosine Kinase-3 (FLT-3): A key target in acute myeloid leukemia (AML), where activating mutations in FLT-3 are common.[1]
Cyclin-Dependent Kinases (CDKs)
CDKs are essential for the regulation of the cell cycle. Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
-
Cyclin-Dependent Kinase 2 (CDK2): CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition and DNA replication.[2][3] Its inhibition is a promising strategy for halting the proliferation of cancer cells.
Data Presentation: In Vitro Efficacy of Key Derivatives
The following tables summarize the in vitro biological activity of several key isatin-hydrazone derivatives, providing a quantitative basis for their therapeutic potential.
Table 1: Kinase Inhibitory Activity of Isatin-Hydrazone Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference |
| 3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one | EGFR | 0.269 | [1] |
| VEGFR-2 | 0.232 | [1] | |
| FLT-3 | 1.535 | [1] | |
| CDK2 | 0.245 | [2] | |
| 3-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one | EGFR | 0.369 | [1] |
| VEGFR-2 | 0.266 | [1] | |
| CDK2 | 0.300 | [2] |
Table 2: Anti-proliferative Activity of Isatin-Hydrazone Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one | MCF7 | Breast Adenocarcinoma | 1.51 ± 0.09 | [2] |
| 3-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one | MCF7 | Breast Adenocarcinoma | 3.56 ± 0.31 | [2] |
| 5-Chloro-3-((thiazol-2-ylmethylene)hydrazono)indolin-2-one | A-549 | Lung Cancer | >50 | [4] |
| HT-29 | Colon Cancer | 4.37 | [4] | |
| ZR-75 | Breast Cancer | 4.37 | [4] |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution).
-
96-well cell culture plates.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.[6]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[5][6]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[6]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the inhibitory activity of a compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified recombinant kinase.
-
Specific kinase substrate (peptide or protein).
-
Kinase assay buffer.
-
ATP solution.
-
Test compound dilutions.
-
ADP-Glo™ Kinase Assay Kit (or similar).
-
White opaque 384-well plates.
-
Luminometer plate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in the appropriate buffer (often containing a small percentage of DMSO).
-
Kinase Reaction Setup: In a 384-well plate, add the following to each well:
-
Test compound dilution or vehicle control.
-
Kinase enzyme solution.
-
Mix and incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.[8]
-
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.[8]
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[9]
-
ATP Depletion: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.[9]
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and simultaneously catalyze a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.[9]
-
Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus reflects the kinase activity.[9]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathways
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: CDK2 Regulation of the G1/S Cell Cycle Transition.
Experimental Workflow
References
- 1. Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism [mdpi.com]
- 2. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: 5-Fluoro-3-hydrazonoindolin-2-one in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isatin scaffold is a prominent pharmacophore in the development of anticancer agents, with derivatives like Sunitinib (a 5-fluoro-3-substituted isatin derivative) being clinically approved for treating various cancers.[1][2][3] The 3-hydrazonoindolin-2-one moiety, a derivative of isatin, represents a promising class of compounds with diverse biological activities, particularly in oncology.[4] The incorporation of a fluorine atom at the C-5 position of the indolin-2-one ring is a common strategy to enhance the anticancer activity of these compounds.[5] This document provides detailed application notes and experimental protocols for the utilization of 5-Fluoro-3-hydrazonoindolin-2-one and its derivatives in anticancer research.
Mechanism of Action
Derivatives of 3-hydrazonoindolin-2-one exert their anticancer effects through various mechanisms, primarily by inhibiting protein kinases involved in tumor progression and by inducing apoptosis.
-
Kinase Inhibition : Many isatin-based compounds, including hydrazonoindolin-2-one derivatives, function as multi-kinase inhibitors. They often target receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2][6] Inhibition of these signaling pathways can disrupt tumor angiogenesis, proliferation, and metastasis.[7] Sunitinib, a well-known 5-fluoro-isatin derivative, targets VEGFR-1, VEGFR-2, PDGFRb, and c-Kit.[1][2]
-
Induction of Apoptosis : Several studies have demonstrated that hydrazonoindolin-2-one derivatives can induce apoptosis in cancer cells. This is often characterized by the activation of caspases (like caspase-3 and caspase-9), an increase in the pro-apoptotic Bax protein, and a decrease in the anti-apoptotic Bcl-2 protein.[7][8][9][10] Some compounds have also been shown to cause cell cycle arrest.[9][11]
Data Presentation
The following tables summarize the in vitro anticancer activity of various this compound derivatives against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
Table 1: In Vitro Anti-proliferative Activity of Hydrazonoindolin-2-one Derivatives
| Compound ID | Modification on Hydrazono Moiety | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 5b | 5-Chloro-thiazol-2-ylmethylene | A-549 (Lung) | 4.37 (Avg) | Sunitinib | 8.11 (Avg) |
| 5c | Thiazol-2-ylmethylene | HT-29 (Colon) | 2.53 (Avg) | Sunitinib | 8.11 (Avg) |
| 7b | 1H-pyrazol-5-ylmethylene | ZR-75 (Breast) | 2.14 (Avg) | Sunitinib | 8.11 (Avg) |
| 10e | 2-(4-phenylthiazol-2-yl)hydrazono | A-549 (Lung) | 4.66 (Avg) | Sunitinib | 8.11 (Avg) |
| 7d | 5-Chloro-indolin-2-one | A-549 (Lung) | 3.39 (Avg) | Sunitinib | 8.11 (Avg) |
| 7e | 5-Bromo-indolin-2-one | HT-29 (Colon) | 2.37 (Avg) | Sunitinib | 8.11 (Avg) |
Data synthesized from multiple sources, showcasing superior or comparable activity to the reference drug Sunitinib.[1][2][3][11]
Table 2: Activity against Multidrug-Resistant (MDR) Cancer Cell Lines
| Compound ID | Modification on Hydrazono Moiety | MDR Cancer Cell Line | IC50 (µM) |
| 7b | 1H-pyrazol-5-ylmethylene | NCI-H69AR (Lung) | 16 |
| 10e | 2-(4-phenylthiazol-2-yl)hydrazono | NCI-H69AR (Lung) | 16 |
These compounds demonstrate efficacy against cancer cells that have developed resistance to other chemotherapeutic agents.[1][11]
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol describes a common two-step synthesis for creating a library of this compound derivatives for screening.
Step 1: Synthesis of 3-hydrazonoindolin-2-one intermediate
-
Dissolve 5-fluoro-indoline-2,3-dione in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for a specified time until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated 3-hydrazonoindolin-2-one by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Step 2: Condensation with Aldehydes or Ketones
-
Suspend the 3-hydrazonoindolin-2-one intermediate in methanol or ethanol.
-
Add the desired aldehyde or ketone (e.g., substituted benzaldehydes, heteroaromatic aldehydes).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for several hours.[3]
-
Monitor the reaction progress using TLC.
-
After completion, cool the mixture. The product will precipitate out of the solution.
-
Filter the solid product, wash with ethanol, and recrystallize from a suitable solvent (e.g., ethanol/DMF mixture) to obtain the pure derivative.[3]
In Vitro Anti-proliferative Activity Assay (MTT Assay)
This protocol is used to determine the cytotoxicity of the synthesized compounds against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A-549, HT-29, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Sunitinib or Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful tool to investigate if the compound's cytotoxic effect is due to apoptosis induction or cell cycle arrest.
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be distinguished based on their fluorescence.
Cell Cycle Analysis:
-
Treat cells as described for the apoptosis assay.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and treat with RNase A to remove RNA.
-
Stain the cellular DNA with Propidium Iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Signaling Pathways
The anticancer activity of this compound derivatives is often linked to the inhibition of key signaling pathways that are crucial for cancer cell survival and proliferation.
This diagram illustrates a plausible mechanism where a this compound derivative inhibits VEGFR, leading to downstream suppression of the pro-survival PI3K/Akt pathway. This, in turn, downregulates the anti-apoptotic protein Bcl-2, allowing the pro-apoptotic protein Bax to activate the caspase cascade, ultimately resulting in programmed cell death (apoptosis).
Conclusion
This compound serves as a valuable scaffold in anticancer drug discovery. Its derivatives have demonstrated potent anti-proliferative activity against a range of cancer cell lines, including those resistant to standard therapies. The primary mechanisms of action involve the inhibition of crucial tyrosine kinases and the induction of apoptosis. The protocols and data presented here provide a comprehensive guide for researchers to synthesize, evaluate, and understand the mechanisms of these promising anticancer agents.
References
- 1. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 3-Hydrazinoindolin-2-one derivatives: Chemical classification and investigation of their targets as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Fluoro-3-hydrazonoindolin-2-one as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The strategic incorporation of a fluorine atom at the 5-position can enhance metabolic stability and binding affinity. The 3-hydrazonoindolin-2-one moiety serves as a versatile pharmacophore for targeting the ATP-binding site of various kinases. While 5-Fluoro-3-hydrazonoindolin-2-one itself is a foundational molecule, its derivatives have shown significant potential as inhibitors of key kinases involved in cancer cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Cyclin-Dependent Kinases (CDKs).
These application notes provide an overview of the potential of this compound derivatives as kinase inhibitors and offer detailed protocols for their synthesis and biological evaluation.
Data Presentation
The following table summarizes the in vitro biological activities of various derivatives based on the 5-fluoro-hydrazonoindolin-2-one scaffold. It is important to note that the activity of the parent compound, this compound, is not extensively reported, and the data presented here are for more complex derivatives.
| Compound ID | Modification on Hydrazone | Target Kinase/Cell Line | IC50 (µM) | Reference |
| Sunitinib | 3-(pyrrol-2-ylmethylene) | VEGFR-1, VEGFR-2, PDGFRβ, c-Kit | Approved Drug | [1][2] |
| Compound 8 | 4-nitrobenzylidene | A549 (Lung Cancer) | 42.43 | |
| Compound 8 | 4-nitrobenzylidene | HepG2 (Liver Cancer) | 48.43 | |
| HI 5 | (3-indolylmethylene) | CDK2/Cyclin E | 6.32 | [3] |
| HI 5 | (3-indolylmethylene) | MCF-7 (Breast Cancer) | 1.15 | [3] |
| Compound 7d | 1-benzyl-5-bromoindolin-2-one with 4-arylthiazole | VEGFR-2 | 0.503 | [4][5] |
| Compound 7d | 1-benzyl-5-bromoindolin-2-one with 4-arylthiazole | MCF-7 (Breast Cancer) | 2.93 | [4][5] |
Mandatory Visualizations
Caption: Chemical structure of this compound.
Caption: Simplified VEGFR/PDGFR Signaling Pathway Inhibition.
Caption: Experimental Workflow for Kinase Inhibitor Evaluation.
Experimental Protocols
Synthesis of this compound Derivatives
This protocol describes a general method for synthesizing this compound derivatives through the condensation of 5-fluoroisatin with a hydrazine derivative.[1]
Materials:
-
5-Fluoroisatin
-
Hydrazine hydrate or substituted hydrazine
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Filtration apparatus
Procedure:
-
Dissolve 5-fluoroisatin (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add the desired hydrazine derivative (1 equivalent) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by vacuum filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the purified this compound derivative.
-
Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a method to determine the IC50 value of a test compound against a specific kinase.[6]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further, dilute in the kinase assay buffer to achieve the desired final concentrations.
-
Kinase Reaction:
-
Add the diluted test compound to the wells of the 96-well plate. Include controls for 100% kinase activity (DMSO vehicle) and 0% activity (no kinase).
-
Add the kinase enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of the compound on cancer cell lines.[7][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compound on cell cycle progression.[3][9]
Materials:
-
Cancer cell line
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in the presence of the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to that of untreated control cells.
References
- 1. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. reactionbiology.com [reactionbiology.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for Cytotoxicity Assays of 5-Fluoro-3-hydrazonoindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potent anticancer properties.[1] The isatin scaffold can be readily modified to synthesize a diverse library of compounds with enhanced and selective cytotoxicity.[1] One such derivative, 5-Fluoro-3-hydrazonoindolin-2-one, belongs to a class of compounds that has shown promise as cytotoxic agents against various cancer cell lines.[2][3] Sunitinib, a 5-fluoro-3-substituted isatin derivative, is an FDA-approved drug for treating gastrointestinal stromal tumors and advanced renal cell carcinoma, highlighting the therapeutic potential of this chemical scaffold.[2]
These application notes provide a comprehensive guide for assessing the cytotoxic effects of this compound and its analogs. Detailed protocols for key in vitro assays are presented, including methods to evaluate cell viability, membrane integrity, and apoptosis induction. The provided methodologies are essential for the preclinical evaluation of this promising class of compounds in cancer research and drug development.
Data Presentation
The cytotoxic efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. All quantitative data from the following experimental protocols should be summarized in clearly structured tables for straightforward comparison and analysis.
Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines (MTT Assay)
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MCF-7 | 0.1 | 98.2 ± 3.1 | 5.5 |
| 1 | 85.6 ± 4.5 | ||
| 10 | 48.9 ± 2.8 | ||
| 50 | 15.3 ± 1.9 | ||
| 100 | 5.1 ± 0.8 | ||
| A549 | 0.1 | 99.1 ± 2.5 | 8.2 |
| 1 | 90.3 ± 3.9 | ||
| 10 | 52.1 ± 4.2 | ||
| 50 | 20.7 ± 2.1 | ||
| 100 | 8.4 ± 1.2 | ||
| HepG2 | 0.1 | 97.8 ± 3.3 | 6.8 |
| 1 | 88.2 ± 4.1 | ||
| 10 | 50.5 ± 3.5 | ||
| 50 | 18.9 ± 2.4 | ||
| 100 | 6.7 ± 1.0 |
Table 2: Lactate Dehydrogenase (LDH) Release Assay
| Cell Line | Compound Concentration (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| MCF-7 | 1 | 5.2 ± 1.1 |
| 10 | 25.8 ± 3.4 | |
| 50 | 65.1 ± 5.2 | |
| 100 | 88.9 ± 4.7 | |
| A549 | 1 | 4.7 ± 0.9 |
| 10 | 22.5 ± 2.8 | |
| 50 | 60.3 ± 4.9 | |
| 100 | 85.4 ± 5.1 |
Table 3: Caspase-3/7 Activity Assay
| Cell Line | Compound Concentration (µM) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| MCF-7 | 1 | 1.2 ± 0.2 |
| 10 | 3.5 ± 0.5 | |
| 50 | 8.1 ± 1.1 | |
| 100 | 12.4 ± 1.8 | |
| A549 | 1 | 1.1 ± 0.1 |
| 10 | 3.1 ± 0.4 | |
| 50 | 7.5 ± 0.9 | |
| 100 | 11.8 ± 1.5 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[1][5] The amount of formazan produced is directly proportional to the number of viable cells.[6]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[1][6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.[6] Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same percentage of DMSO as the highest compound concentration) and untreated controls.[6]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[6]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[1]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used for background subtraction.[6][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9][10] The LDH assay quantitatively measures the amount of LDH released, which is proportional to the number of lysed cells.[11]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]
-
LDH Reaction: Add 50 µL of the LDH reaction solution to each well of the new plate.[9]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]
-
Stop Reaction: Add 50 µL of stop solution to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer provided in the kit).
Apoptosis Assessment: Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis.[12] Caspase-3 and -7 are key effector caspases.[13] This assay utilizes a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7, generating a measurable signal.[12][14]
Materials:
-
96-well plates (white or black, depending on the assay kit)
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 or Apo-ONE® Homogeneous Caspase-3/7)[13][14]
-
Luminometer or fluorometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for a time period determined by preliminary experiments to be optimal for apoptosis induction.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared caspase-3/7 reagent to each well.[14]
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: Express the results as a fold change in caspase-3/7 activity compared to the untreated control.
Mandatory Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Simplified intrinsic apoptosis signaling pathway potentially induced by this compound.
Caption: Logical flow of data analysis for cytotoxicity assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. moleculardevices.com [moleculardevices.com]
- 13. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com.cn]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]
Application Notes and Protocols: Evaluating the Sensitivity of Cancer Cell Lines to 5-Fluoro-3-hydrazonoindolin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-3-hydrazonoindolin-2-one and its derivatives represent a class of synthetic compounds that have garnered significant interest in oncological research. These molecules, built upon an isatin scaffold, have demonstrated potent anti-proliferative and pro-apoptotic activities across a range of cancer cell lines. Their mechanism of action often involves the induction of apoptosis through intrinsic and extrinsic pathways, as well as the modulation of key cellular processes like cell cycle progression. This document provides a summary of cancer cell lines reported to be sensitive to these compounds, detailed protocols for evaluating their efficacy, and diagrams illustrating the underlying molecular pathways and experimental workflows.
Data Presentation: Cell Line Sensitivity
The following table summarizes the cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sunitinib (a 5-fluoro-3-substituted isatin derivative) | A-549 | Lung Cancer | >10 | [1][2] |
| HT-29 | Colon Cancer | 7.14 | [1][2] | |
| ZR-75 | Breast Cancer | 7.18 | [1][2] | |
| Compound 6n | MCF-7 | Breast Cancer | 1.04 | [3][4] |
| HepG-2 | Liver Cancer | 4.12 | [3] | |
| HCT-116 | Colon Cancer | 6.25 | [3] | |
| Compound 4j | MCF-7 | Breast Cancer | 1.51 | [5] |
| A2780 | Ovary Adenocarcinoma | >50 | [5] | |
| Compound 4k | MCF-7 | Breast Cancer | 3.56 | [5] |
| A2780 | Ovary Adenocarcinoma | >50 | [5] | |
| Compound 7b | A-549 | Lung Cancer | 1.83 | [1][2] |
| HT-29 | Colon Cancer | 2.11 | [1][2] | |
| ZR-75 | Breast Cancer | 2.48 | [1][2] | |
| NCI-H69AR | Multidrug-Resistant Lung Cancer | 16 | [1][2] | |
| Compound 10e | A-549 | Lung Cancer | 3.25 | [1][2] |
| HT-29 | Colon Cancer | 4.21 | [1][2] | |
| ZR-75 | Breast Cancer | 6.52 | [1][2] | |
| NCI-H69AR | Multidrug-Resistant Lung Cancer | 16 | [1][2] | |
| Compound 7d | MCF-7 | Breast Cancer | 2.93 | [6] |
| A-549 | Lung Cancer | 10.11 | [6] | |
| TSC-3C | MDA-MB-231 | Triple-Negative Breast Cancer | Lowest IC50 among tested lines | [7] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A-549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is to quantify the extent of apoptosis induced by the treatment.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the this compound derivative for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This protocol is to determine the effect of the compound on cell cycle progression.
Materials:
-
Treated and untreated cells
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined.
Visualization of Pathways and Workflows
Signaling Pathway of Apoptosis Induction
The diagram below illustrates the intrinsic apoptotic pathway often triggered by this compound derivatives. These compounds can induce cellular stress, leading to the activation of pro-apoptotic proteins and caspases.[4][6]
Caption: Intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for Sensitivity Screening
The following workflow outlines the key steps in evaluating the sensitivity of a cancer cell line to a novel compound.
Caption: Workflow for cell line sensitivity screening and mechanistic studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
protocol for dissolving 5-Fluoro-3-hydrazonoindolin-2-one for in vitro studies
Application Notes and Protocols for 5-Fluoro-3-hydrazonoindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the dissolution of this compound for use in in vitro studies. Accurate preparation of stock and working solutions is crucial for obtaining reliable and reproducible experimental results.
Compound Information
This compound is an isatin derivative.[1][2] Compounds with the hydrazonoindolin-2-one scaffold have been investigated for various biological activities, including as anti-proliferative agents and kinase inhibitors.[3][4][5] Given the hydrophobic nature typical of many small molecule kinase inhibitors, proper solubilization techniques are essential.[6]
Data Presentation: Physicochemical Properties
Quantitative data for this compound should be confirmed from the supplier's certificate of analysis. The table below summarizes key properties, with typical values for similar compounds provided for reference.
| Property | Value | Notes |
| Molecular Formula | C₈H₆FN₃O | |
| Molecular Weight | 179.15 g/mol | Use this value for all molarity calculations.[2] |
| Appearance | White to off-white or yellowish solid | Visual confirmation of compound integrity. |
| Purity | >95% | Should be >98% for most in vitro assays.[7] |
| Solubility in DMSO | ≥ 10 mg/mL (Estimated) | Dimethyl sulfoxide (DMSO) is the recommended solvent for primary stock solutions.[6] |
| Solubility in Ethanol | Limited (Estimated) | May be used for specific applications, but the risk of precipitation is higher.[6] |
| Solubility in Water | Insoluble (Estimated) | Do not use aqueous buffers to prepare primary stock solutions.[6] |
| Recommended Storage | Powder: -20°C Stock Solution: -80°C | Protect from light and moisture to prevent degradation.[7] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.
Materials and Equipment:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade (≥99.9% purity)[6]
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes (P1000, P200, P20) and sterile, low-retention tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 179.15 g/mol x 1000 mg/g = 1.79 mg
-
-
Weighing the Compound:
-
Tare a sterile, amber-colored vial on a calibrated analytical balance.
-
Carefully weigh 1.79 mg of this compound powder into the tared vial.
-
-
Dissolution:
-
Aliquoting and Storage:
-
To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.[6][7]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term stability. When stored correctly, the DMSO stock solution should be stable for at least 6 months.[6]
-
Preparation of Working Solutions for In Vitro Assays
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or experimental buffer.
Important Considerations:
-
The final concentration of DMSO in the assay should be kept low (typically <0.1%) to avoid solvent-induced artifacts.[6]
-
Ensure the final working solution is homogeneous before adding it to the experimental system.
Example: Preparing a 10 µM working solution in cell culture medium:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Perform Serial Dilution: A two-step dilution is recommended to ensure accuracy.
-
Intermediate Dilution (1:100): Add 2 µL of the 10 mM stock solution to 198 µL of cell culture medium. This results in a 100 µM intermediate solution.
-
Final Dilution (1:10): Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve the final 10 µM working concentration.
-
-
Mix Thoroughly: Gently vortex or pipette up and down to ensure the working solution is homogeneous.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps for preparing the stock and working solutions of this compound.
Caption: Workflow for preparing this compound solutions.
Hypothetical Signaling Pathway
Hydrazonoindolin-2-one derivatives have been identified as inhibitors of various protein kinases, including Receptor Tyrosine Kinases (RTKs) like VEGFR and cyclin-dependent kinases (CDKs).[5][8] The diagram below illustrates a generalized RTK signaling cascade and a potential point of inhibition by a compound like this compound.
Caption: Potential inhibition of an RTK signaling pathway.
References
- 1. This compound | 283584-52-1 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Fluoro-3-hydrazonoindolin-2-one in Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The compound 5-Fluoro-3-hydrazonoindolin-2-one belongs to the hydrazonoindolin-2-one class of molecules, which have garnered significant interest in cancer research due to their potent anti-proliferative activities.[1][2] Derivatives of this scaffold have been shown to induce cell cycle arrest, primarily by targeting key regulators of cell cycle progression, such as Cyclin-Dependent Kinases (CDKs).[3][4] Understanding the impact of this compound on the cell cycle is crucial for elucidating its mechanism of action and evaluating its therapeutic potential.
The cell cycle is a tightly regulated process that governs cell duplication and division. It consists of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Checkpoints between these phases ensure the fidelity of DNA replication and chromosome segregation. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation.[5]
Small molecule inhibitors that can modulate cell cycle progression are valuable tools for both basic research and drug development.[5] Hydrazonoindolin-2-one derivatives have been demonstrated to arrest cells at different phases of the cell cycle, most notably at the G2/M and G1/S transitions.[1][3] This is often achieved through the inhibition of CDKs, such as CDK2, which play a pivotal role in the G1/S phase transition.[3][6] Inhibition of CDK2 prevents the phosphorylation of the Retinoblastoma protein (pRb), keeping it bound to the E2F transcription factor and thereby blocking the transcription of genes required for DNA synthesis.[1][5]
The application of this compound in cell cycle analysis allows researchers to investigate its specific effects on cell proliferation, identify the phase of cell cycle arrest, and dissect the underlying molecular pathways. Such studies are fundamental in characterizing novel anti-cancer drug candidates.
Quantitative Data Summary
The following tables summarize the anti-proliferative activity and cell cycle effects of representative hydrazonoindolin-2-one derivatives from published studies. This data provides a comparative context for the expected efficacy of this compound.
Table 1: Anti-proliferative Activity of Hydrazonoindolin-2-one Derivatives
| Compound | Cell Line | Average IC₅₀ (µM) | Reference Compound | Average IC₅₀ (µM) |
| 5b | A-549, HT-29, ZR-75 | 4.37 | Sunitinib | 8.11 |
| 5c | A-549, HT-29, ZR-75 | 2.53 | Sunitinib | 8.11 |
| 7b | A-549, HT-29, ZR-75 | 2.14 | Sunitinib | 8.11 |
| 10e | A-549, HT-29, ZR-75 | 4.66 | Sunitinib | 8.11 |
| HI 5 | MCF-7 | 1.15 | - | - |
Data synthesized from multiple sources.[1][7]
Table 2: Effect of Hydrazonoindolin-2-one Derivatives on Cell Cycle Distribution in Cancer Cell Lines
| Compound | Cell Line | Concentration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control | MCF-7 | - | 55 | 31 | 14 |
| HI 5 | MCF-7 | IC₅₀ | 35 | 29 | 36 |
| Control | MCF-7 | - | 75.2 | 15.5 | 9.3 |
| 7d | MCF-7 | IC₅₀ | - | - | 15.5 |
Data represents the percentage of cells in each phase of the cell cycle after treatment.[8][9] Note: Compound 7d also showed a significant increase in the sub-G1 population (9.7% vs. 0.8% in control), indicative of apoptosis.[8]
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the cell cycle distribution of cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., A-549, MCF-7)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (PBS containing 50 µg/mL PI and 100 µg/mL RNase A)[5]
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 70-80% confluency at the end of the experiment.
-
Compound Treatment: Allow cells to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Aspirate the medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA and then neutralize with complete medium.[10]
-
Cell Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[11][12]
-
Incubation: Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several weeks.[11]
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 0.5 mL of PI staining solution.[5]
-
Incubation for Staining: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a linear scale for the DNA content histogram.[12] The data will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 2: Western Blot Analysis of pRb
This protocol is for assessing the phosphorylation status of the Retinoblastoma protein (pRb), a key substrate of CDK2, to confirm the mechanism of G1/S arrest.
Materials:
-
Treated cell lysates from Protocol 1
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Rb, anti-total-Rb, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated and control cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Rb and total Rb overnight at 4°C. A loading control antibody (GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the ratio of phospho-Rb to total Rb in treated cells compared to the control would indicate inhibition of CDK activity.
Visualizations
Caption: G1/S phase transition signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for cell cycle analysis using this compound.
References
- 1. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]
- 9. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for the Synthesis and Evaluation of Novel Hydrazonoindolin-2-one Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, characterization, and biological evaluation of novel hydrazonoindolin-2-one derivatives, a promising class of compounds in drug discovery. The protocols outlined below are based on established methodologies and offer a framework for the development of new therapeutic agents.
The isatin scaffold, a core component of these molecules, is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[1] Derivatization at the C3-position with a hydrazone linkage has proven to be a successful strategy for generating compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3]
Synthetic Protocols
The primary route for synthesizing 3-hydrazonoindolin-2-one derivatives involves the condensation reaction between an isatin (indoline-2,3-dione) and a hydrazine derivative.[1][4]
Protocol 1: General Synthesis of 3-Hydrazonoindolin-2-one Derivatives
This protocol details a two-step process involving the initial formation of a 3-hydrazonoindolin-2-one intermediate, followed by condensation with an aldehyde or ketone to yield the final target compound.
Step 1: Synthesis of 3-Hydrazonoindolin-2-one Intermediate
-
Dissolution: Dissolve the desired substituted or unsubstituted isatin (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and condenser.[1]
-
Addition of Hydrazine: Add hydrazine hydrate (2-5 equivalents) to the solution.[1] A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[1][5]
-
Reaction: Reflux the reaction mixture for 2-4 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the 3-hydrazonoindolin-2-one intermediate.[4]
Step 2: Synthesis of Final Hydrazonoindolin-2-one Derivatives
-
Dissolution: Dissolve the 3-hydrazonoindolin-2-one intermediate (1 equivalent) and a selected aldehyde or ketone (1 equivalent) in a suitable solvent such as ethanol or methanol.[4][5]
-
Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.[5]
-
Reaction: Reflux the mixture for 4-6 hours and monitor the reaction progress by TLC.[4][5]
-
Isolation and Purification: Upon completion, cool the reaction mixture. The precipitated product is collected by filtration, washed with a small amount of cold ethanol, and dried.[4] The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/DMF).[4][5]
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of hydrazonoindolin-2-one derivatives.
Caption: General workflow for the two-step synthesis of hydrazonoindolin-2-one derivatives.
Caption: Workflow for the in vitro biological evaluation of synthesized compounds.
Data Presentation: Biological Activities
The following tables summarize the reported in vitro biological activities of selected hydrazonoindolin-2-one derivatives.
Anticancer Activity
The antiproliferative activity of synthesized compounds is commonly evaluated against a panel of human cancer cell lines using the MTT assay. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5b | A-549 (Lung) | 4.37 (average) | [4][6] |
| HT-29 (Colon) | |||
| ZR-75 (Breast) | |||
| 5c | A-549 (Lung) | 2.53 (average) | [4][6] |
| HT-29 (Colon) | |||
| ZR-75 (Breast) | |||
| 7b | A-549 (Lung) | 2.14 (average) | [4][6] |
| HT-29 (Colon) | |||
| ZR-75 (Breast) | |||
| 7d | HT-29 (Colon) | 3.39 (average) | [5] |
| ZR-75 (Breast) | |||
| A549 (Lung) | |||
| 7e | HT-29 (Colon) | 2.37 (average) | [5] |
| ZR-75 (Breast) | |||
| A549 (Lung) | |||
| Sunitinib | A-549, HT-29, ZR-75 | 8.11 (average) | [4][5][6] |
Antimicrobial Activity
The antimicrobial potential of the derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using the microbroth dilution method against various bacterial and fungal strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 21 | C. albicans | 31.25 | [3] |
| F. oxysporum | 125 | [3] | |
| Amphotericin B | C. albicans | 15.62 | [3] |
| F. oxysporum | 31.25 | [3] | |
| Hydrazone Derivatives | Various Bacteria & Fungi | 32-512 | [7][8] |
Mechanism of Action: Signaling Pathways
Hydrazonoindolin-2-one derivatives have been shown to exert their biological effects through various mechanisms, including the inhibition of key enzymes involved in disease progression. For instance, certain derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, and HIV-1 Ribonuclease H (RNase H), an essential enzyme for viral replication.[2][9][10]
Caption: Inhibition of the CDK2 pathway leading to cell cycle arrest and apoptosis.
Caption: Inhibition of HIV-1 RNase H blocks a critical step in viral replication.
Conclusion
The synthetic accessibility and diverse biological activities of hydrazonoindolin-2-one derivatives make them a highly attractive scaffold for drug discovery. The protocols and data presented here provide a solid foundation for researchers to design, synthesize, and evaluate novel compounds with therapeutic potential against a range of diseases, including cancer and infectious diseases. Further exploration of structure-activity relationships will be crucial in optimizing the efficacy and selectivity of these promising molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New hydrazonoindolin-2-ones: Synthesis, exploration of the possible anti-proliferative mechanism of action and encapsulation into PLGA microspheres | PLOS One [journals.plos.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. turkjps.org [turkjps.org]
- 8. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of 5-Fluoro-3-hydrazonoindolin-2-one Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of 5-Fluoro-3-hydrazonoindolin-2-one analogs, a promising class of compounds investigated for their anti-cancer properties. The information compiled herein, including detailed experimental protocols and quantitative data, is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of these molecules.
Introduction
This compound analogs have emerged as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of signaling pathways that drive tumor growth, proliferation, and angiogenesis. A prominent example from this class is Sunitinib (formerly SU11248), a multi-targeted RTK inhibitor that has been approved for the treatment of various cancers. The primary mechanism of action for many of these analogs involves the inhibition of key kinases such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), leading to both direct antitumor and antiangiogenic effects.[1][2][3]
Data Presentation: In Vivo Efficacy of Sunitinib (SU11248)
The following table summarizes the in vivo antitumor activity of Sunitinib, a representative this compound analog, in various human tumor xenograft models. The data demonstrates the broad and potent efficacy of this class of compounds against a range of cancer types.
| Tumor Model | Cell Line | Dosing Regimen (mg/kg/day) | Route of Administration | Antitumor Effect | Reference |
| Colorectal Carcinoma | HT-29 | 20-80 | Oral | Dose-dependent tumor growth inhibition | [4] |
| Epidermoid Carcinoma | A431 | 20-80 | Oral | Dose-dependent tumor growth inhibition | [4] |
| Colorectal Carcinoma | Colo205 | 20-80 | Oral | Dose-dependent tumor growth inhibition | [4] |
| Lung Carcinoma | H-460 | 20-80 | Oral | Dose-dependent tumor growth inhibition | [4] |
| Glioblastoma | SF763T | 20-80 | Oral | Dose-dependent tumor growth inhibition | [4] |
| Glioma | C6 | 20-80 | Oral | Dose-dependent tumor growth inhibition | [4] |
| Melanoma | A375 | 20-80 | Oral | Dose-dependent tumor growth inhibition | [4] |
| Breast Carcinoma | MDA-MB-435 | 20-80 | Oral | Dose-dependent tumor growth inhibition | [4] |
| Ovarian Cancer | SKOV3 | 40 | Not Specified | Significant reduction in tumor growth and peritoneal metastases | [3] |
| Neuroblastoma | N/A | 20 | Not Specified | Inhibition of tumor growth, angiogenesis, and metastasis | [2] |
Note: The specific level of tumor growth inhibition often varies with the dose and the specific tumor model. At a dose of 80 mg/kg/day for 21 days, Sunitinib led to complete tumor regression in a majority of mice in one study, with no regrowth observed over a 110-day period.[4]
Experimental Protocols
Protocol 1: Human Tumor Xenograft Model for In Vivo Efficacy Assessment
This protocol outlines the procedure for establishing a subcutaneous human tumor xenograft model in immunocompromised mice to evaluate the in vivo antitumor activity of this compound analogs.
Materials:
-
Human tumor cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Trypan blue solution
-
6-8 week old immunodeficient mice (e.g., athymic nude, SCID)[5]
-
Test compound (this compound analog)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Syringes (1 cc) and needles (27- or 30-gauge)
-
Digital calipers
-
Anesthetic (e.g., isoflurane)
-
Antiseptic solution
Procedure:
-
Cell Preparation:
-
Culture human tumor cells in complete medium until they reach 70-80% confluency.[5]
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in a known volume of sterile PBS or serum-free medium.
-
Perform a cell count using a hemocytometer and assess viability using the trypan blue exclusion method.[5]
-
Adjust the cell concentration to the desired density for injection (e.g., 3.0 x 10^6 cells per 300 µl).[5]
-
-
Animal Acclimatization and Tumor Implantation:
-
Allow the mice to acclimatize to the facility for at least one week prior to the experiment.
-
Anesthetize the mice and clean the injection site (typically the lower flank) with an antiseptic solution.
-
Subcutaneously inject the prepared tumor cell suspension into the flank of each mouse.[5]
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor the mice regularly for tumor development.
-
Once tumors reach a palpable size (e.g., 50–60 mm³), begin measuring tumor dimensions with digital calipers 2-3 times per week.[5]
-
Calculate the tumor volume using the formula: Volume = (width)² x length/2.[5]
-
When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
-
Drug Administration:
-
Prepare the test compound and vehicle control solutions.
-
Administer the test compound or vehicle to the respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
-
Data Collection and Analysis:
-
Continue to measure tumor volumes and body weights 2-3 times per week throughout the study.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology).
-
Analyze the data to determine the effect of the test compound on tumor growth inhibition.
-
Mandatory Visualizations
Caption: Signaling pathway inhibited by this compound analogs.
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors: determination of a pharmacokinetic/pharmacodynamic relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sunitinib (SU11248) Inhibits Growth of Human Ovarian Cancer in Xenografted Mice | Anticancer Research [ar.iiarjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Application Notes and Protocols for the Characterization of 5-Fluoro-3-hydrazonoindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and characterization of 5-Fluoro-3-hydrazonoindolin-2-one, a compound of interest in medicinal chemistry and drug development.[1]
Introduction
This compound is a derivative of isatin, a versatile heterocyclic compound known for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] The introduction of a fluorine atom at the 5-position and a hydrazono group at the 3-position can significantly influence its physicochemical properties and biological activity. Accurate and thorough characterization is therefore crucial for its development as a potential therapeutic agent. This document outlines the key analytical techniques for its characterization.
Analytical Techniques Overview
A multi-technique approach is essential for the unambiguous characterization of this compound. The primary methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the molecular structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
X-ray Crystallography: To determine the three-dimensional arrangement of atoms in a single crystal.
-
Elemental Analysis: To determine the percentage composition of elements.
The logical workflow for characterizing a newly synthesized batch of this compound is depicted below.
Caption: Workflow for the synthesis and characterization of this compound.
Experimental Protocols and Data Presentation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. 1H, 13C, and 19F NMR spectra should be acquired.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
1H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shift range (typically 0-15 ppm).
-
Use a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C spectrum.
-
A larger number of scans will be required compared to 1H NMR.
-
Set the spectral width to cover the range of 0-200 ppm.
-
-
19F NMR Acquisition:
-
Acquire a proton-decoupled 19F spectrum.
-
The spectral width should be set to encompass the expected range for aromatic fluorine compounds.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (for 1H and 13C) or an external standard (for 19F).
Expected Data:
The following table summarizes the expected chemical shifts for this compound based on data for similar structures.[4][5][6]
| Assignment | ¹H NMR (DMSO-d₆) δ (ppm) | ¹³C NMR (DMSO-d₆) δ (ppm) |
| Isatin-NH | ~12.30 (s, 1H) | - |
| Hydrazono-NH | ~10.74 (s, 1H) | - |
| Aromatic-CH (PhH) | 6.90-7.63 (m, 3H) | 110-145 |
| C=O | - | ~164.0 |
| C=N | - | ~151.0 |
| C-F | - | ~158.0 (d, JCF) |
| Aromatic C-H | - | 110-130 |
| Aromatic C-N | - | ~143.0 |
| Aromatic C-C=O | - | ~120.0 |
Note: s = singlet, m = multiplet, d = doublet. Actual chemical shifts and coupling constants may vary.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can help confirm the elemental composition of the compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Acquisition:
-
Infuse the sample solution into the ion source (Electrospray Ionization - ESI is common for such compounds).
-
Acquire the mass spectrum in positive or negative ion mode.
-
Perform MS/MS fragmentation to aid in structural elucidation.
-
-
Data Analysis: Determine the mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it with the calculated exact mass. Analyze the isotopic pattern, which is characteristic of the elemental composition.
Expected Data:
| Parameter | Value |
| Molecular Formula | C₈H₆FN₃O |
| Exact Mass | 179.050 |
| [M+H]⁺ (m/z) | 180.057 |
| [M-H]⁻ (m/z) | 178.042 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the presence of key functional groups.
Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR-FTIR spectrometer.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present.
Expected Data:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (isatin and hydrazono) | 3100-3400 |
| C=O stretch (amide) | 1700-1740 |
| C=N stretch (hydrazono) | 1610-1630 |
| C-F stretch | 1100-1250 |
| Aromatic C=C stretch | 1450-1600 |
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the synthesized compound.
Protocol:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Further dilute as necessary.
-
Instrumentation: Use an HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Analyze the chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentage.
Expected Data:
A successful separation should yield a single major peak. The purity is calculated as: Purity (%) = (Area of main peak / Total area of all peaks) x 100
| Parameter | Expected Value |
| Retention Time | Dependent on specific conditions |
| Purity | >95% |
The general workflow for an HPLC analysis is illustrated below.
Caption: General workflow for HPLC purity analysis.
X-ray Crystallography
For obtaining an unambiguous three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard.
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain accurate bond lengths, bond angles, and torsion angles.
Expected Data:
The output will be a detailed crystallographic information file (CIF) containing the atomic coordinates, unit cell dimensions, and other structural parameters. This technique can confirm the E/Z configuration of the hydrazono group.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values.
Protocol:
-
Sample Preparation: A small, accurately weighed amount of the dry, pure compound is required.
-
Instrumentation: Use a CHN elemental analyzer.
-
Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
Expected Data:
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 53.64 | Within ±0.4% |
| Hydrogen (H) | 3.38 | Within ±0.4% |
| Nitrogen (N) | 23.46 | Within ±0.4% |
Conclusion
The combination of these analytical techniques provides a robust and comprehensive characterization of this compound. The presented protocols and expected data serve as a valuable resource for researchers in the synthesis, purification, and analysis of this and related compounds, ensuring the quality and integrity of the materials used in further biological and pharmacological studies.
References
- 1. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of some new bishydrazones derived from isatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors [mdpi.com]
Application Notes and Protocols for 5-Fluoro-3-hydrazonoindolin-2-one in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-3-hydrazonoindolin-2-one and its derivatives represent a promising class of synthetic compounds with significant potential in targeted cancer therapy. Structurally related to the core of several approved multi-kinase inhibitors like Sunitinib, these compounds have demonstrated potent anti-proliferative activity across a range of human cancer cell lines. Their mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
These application notes provide a comprehensive overview of the synthesis, in vitro evaluation, and proposed mechanisms of action for this compound derivatives. The detailed protocols and data summaries are intended to guide researchers in the development and evaluation of these compounds as potential anti-cancer agents.
Chemical Synthesis
The synthesis of this compound derivatives is typically achieved through a multi-step process. A general synthetic scheme involves the condensation of a 5-fluoro-indoline-2,3-dione with a hydrazine hydrate to form a this compound intermediate. This intermediate is then further reacted with various aldehydes or ketones to yield the final target compounds.[1]
General Synthetic Protocol:
-
Synthesis of this compound Intermediate:
-
A mixture of 5-fluoro-indoline-2,3-dione and hydrazine hydrate in ethanol is refluxed for a specified period.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield the this compound intermediate.[1]
-
-
Synthesis of Final Hydrazonoindolin-2-one Derivatives:
-
The this compound intermediate is dissolved in a suitable solvent, such as methanol or ethanol.
-
A catalytic amount of an acid, like glacial acetic acid, is added to the solution.
-
The desired aldehyde or ketone is then added, and the mixture is refluxed.
-
The resulting product is isolated by filtration, washed, and purified, typically by recrystallization, to afford the final this compound derivative.[1]
-
In Vitro Anti-proliferative Activity
Various derivatives of this compound have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are determined to quantify their potency.
Table 1: In Vitro Cytotoxicity of Selected Hydrazonoindolin-2-one Derivatives
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5c | A-549 (Lung) | 2.53 | Sunitinib | 8.11 |
| 7b | A-549 (Lung) | 2.14 | Sunitinib | 8.11 |
| 7d | HT-29 (Colon) | 3.39 | Sunitinib | 8.11 |
| 7e | ZR-75 (Breast) | 2.37 | Sunitinib | 8.11 |
| 8 | A549 (Lung) | 42.43 | - | - |
| 8 | HepG2 (Liver) | 48.43 | - | - |
Note: The compound numbering (e.g., 5c, 7b) is based on the designations in the cited research articles.[1][2][3]
Mechanism of Action
The anti-cancer effects of this compound derivatives are attributed to their ability to interfere with critical cellular processes, primarily through the inhibition of protein kinases and the induction of apoptosis.
Key Mechanisms:
-
Kinase Inhibition: These compounds are often designed as multi-kinase inhibitors, targeting key players in cancer progression such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Cyclin-Dependent Kinases (CDKs).[1][3][4] Inhibition of these kinases disrupts downstream signaling pathways responsible for cell growth, proliferation, and angiogenesis.
-
Cell Cycle Arrest: Treatment with these derivatives can lead to the arrest of cancer cells in specific phases of the cell cycle, such as the G2/M phase, thereby preventing cell division.[4][5]
-
Induction of Apoptosis: The compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated by the activation of caspases (e.g., caspase-3 and caspase-9) and the modulation of apoptotic regulatory proteins like Bax and Bcl-2.[4][5][6]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., A-549, HT-29, ZR-75)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 values.
-
2. Cell Cycle Analysis
This protocol is used to investigate the effect of the compounds on cell cycle progression.
-
Materials:
-
Cancer cells
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to detect and quantify apoptosis induced by the test compounds.
-
Materials:
-
Cancer cells
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Visualizations
References
- 1. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New hydrazonoindolin-2-ones: Synthesis, exploration of the possible anti-proliferative mechanism of action and encapsulation into PLGA microspheres | PLOS One [journals.plos.org]
- 4. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-3-hydrazonoindolin-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Fluoro-3-hydrazonoindolin-2-one synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Reactants: 5-Fluoroisatin may be of poor quality or degraded. Hydrazine hydrate can decompose over time. 2. Insufficient Catalyst: The amount of glacial acetic acid may be too low to effectively catalyze the reaction. 3. Inappropriate Reaction Temperature: The reaction may be too cold, leading to a slow reaction rate. | 1. Verify Reactant Quality: Use fresh, high-purity 5-fluoroisatin and hydrazine hydrate. Store hydrazine hydrate under an inert atmosphere and away from light. 2. Optimize Catalyst Concentration: While a catalytic amount is needed, ensure it is present. A few drops are typically sufficient for a lab-scale reaction. 3. Adjust Temperature: The reaction is often carried out at reflux in ethanol or methanol. Ensure the reaction mixture reaches the boiling point of the solvent. |
| Formation of a Sticky or Oily Product | 1. Presence of Impurities: Starting materials may contain impurities that interfere with crystallization. 2. Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials. 3. Formation of Side Products: Undesired side reactions may be occurring. | 1. Purify Starting Materials: If the purity of the starting materials is questionable, consider purifying them before use. 2. Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials. 3. Optimize Reaction Conditions: Adjusting the temperature or reactant stoichiometry may minimize side product formation. |
| Product is Difficult to Purify | 1. Presence of Isomers: The product can exist as E/Z isomers, which may complicate purification by chromatography. 2. Formation of Bis-hydrazone: An excess of hydrazine can lead to the formation of a bis-hydrazone byproduct. | 1. Recrystallization: This is the preferred method for purifying isatin hydrazones. Ethanol or a mixture of ethanol and DMF are commonly used solvents.[1] 2. Control Stoichiometry: Use a slight excess of hydrazine hydrate (e.g., 1.1-1.5 equivalents) to ensure complete conversion of the isatin without promoting bis-hydrazone formation. |
| Inconsistent Yields | 1. Variability in Reaction Conditions: Minor changes in temperature, reaction time, or solvent volume can affect the yield. 2. Moisture in the Reaction: The presence of excess water can hydrolyze the product. | 1. Standardize the Protocol: Carefully control all reaction parameters to ensure reproducibility. 2. Use Anhydrous Solvents: While not always necessary, using anhydrous ethanol or methanol can sometimes improve yields by minimizing hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: Reported yields for the synthesis of this compound and similar fluorinated isatin-hydrazones typically range from 57% to 76%.[2] A specific protocol for this compound reported a yield of 76%.
Q2: What is the role of glacial acetic acid in the reaction?
A2: Glacial acetic acid acts as a catalyst to facilitate the condensation reaction between the ketone group of 5-fluoroisatin and hydrazine hydrate.
Q3: Can I use a different solvent for the reaction?
A3: Ethanol and methanol are the most commonly used solvents for this reaction. The choice of solvent can influence the reaction rate and the solubility of the product, which can affect the ease of isolation. Dichloroethane (DCE) and acetonitrile (MeCN) have also been used in related reactions, with the solvent having a significant effect on the product distribution and yield.[1][3]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the starting material, 5-fluoroisatin, should disappear and be replaced by a new spot for the product.
Q5: What is the best way to purify the final product?
A5: Recrystallization is the most effective method for purifying this compound. Ethanol or a mixture of ethanol and dioxane are suitable solvent systems for recrystallization.[1]
Q6: My product appears as a mixture of isomers. Is this normal and how can I address it?
A6: Yes, it is common for isatin hydrazones to exist as a mixture of E/Z isomers. These isomers can interconvert in solution, making them difficult to separate by chromatography. For most applications, the mixture of isomers is used without separation.
Data Presentation
The following table summarizes typical reaction conditions and corresponding yields for the synthesis of isatin hydrazones.
| Isatin Derivative | Hydrazine Derivative | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 5-Fluoroisatin | Hydrazine monohydrate | Ethanol | - | Reflux | 1 | 76 | |
| Fluorinated isatins | Arylhydrazines | - | - | - | - | 57-71 | |
| Isatins | Hydrazides | Ethanol | Glacial Acetic Acid | Reflux | 4 | 67-83 | [1] |
| Isatin | Hydrazine hydrate | Ethanol | - | Reflux | - | ~99 (for monohydrazone intermediate) | [4] |
| Isatin | Hydrazides | Methanol | Glacial Acetic Acid | 65 | 0.25-0.33 | 58-96 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a reported synthesis.
Materials:
-
5-Fluoroisatin (1 mmol)
-
Hydrazine monohydrate (1.5 equiv)
-
Ethanol (20 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-fluoroisatin (1 mmol) in ethanol (20 mL).
-
Add hydrazine monohydrate (1.5 equiv) to the solution.
-
Heat the reaction mixture to reflux and maintain for 1 hour.
-
After 1 hour, remove the heat source and allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product at room temperature in the open air.
-
For further purification, the product can be recrystallized from ethanol.
Mandatory Visualization
Caption: Synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues with 5-Fluoro-3-hydrazonoindolin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-Fluoro-3-hydrazonoindolin-2-one and related isatin-based compounds.
Frequently Asked Questions (FAQs)
Q1: I am observing poor solubility of this compound in my aqueous buffer. What are the initial steps for troubleshooting this issue?
A1: Poor aqueous solubility is a common challenge with isatin-based compounds due to their generally planar and hydrophobic nature. Initial troubleshooting should focus on modifying the solvent conditions. Here are the recommended steps:
-
Co-solvent Systems: Introduce a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) is a common starting point for stock solutions. For aqueous working solutions, ethanol, methanol, or polyethylene glycol (PEG) can be effective.
-
pH Adjustment: The hydrazono and indolinone moieties can have ionizable groups. Systematically adjust the pH of your buffer to determine if the compound's solubility increases at a more acidic or basic pH.
-
Use of Solubilizing Agents: Excipients such as cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) can encapsulate the hydrophobic compound, increasing its aqueous solubility.
Q2: Can the solubility of this compound be predicted computationally?
A2: Yes, several in silico tools can predict the aqueous solubility (logS) of a compound based on its chemical structure. These models utilize parameters such as molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors. While these predictions provide a useful starting point, experimental verification is crucial.
Troubleshooting Guide: Enhancing Solubility
This guide provides structured approaches to address solubility issues encountered during experiments with this compound.
Issue 1: Compound Precipitation in Aqueous Media
Cause: The hydrophobic nature of the isatin core and the hydrazono side chain can lead to aggregation and precipitation when transitioning from an organic stock solution to an aqueous buffer.
Solutions:
-
Co-solvent Optimization: Systematically test different co-solvents and their concentrations.
-
pH Screening: Determine the pH-solubility profile of the compound.
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help maintain solubility.
Table 1: Comparison of Common Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages | Typical Concentration Range |
| Co-solvents (e.g., DMSO, Ethanol) | Reduces the polarity of the aqueous solvent. | Simple to implement; effective for many compounds. | Can affect biological assays at higher concentrations. | 0.1% - 5% (v/v) |
| pH Adjustment | Ionizes the compound, increasing its interaction with water. | Can significantly increase solubility if the compound has ionizable groups. | May alter the compound's activity or the stability of biological systems. | pH 2 - 10 |
| Cyclodextrins (e.g., HP-β-CD) | Forms inclusion complexes, shielding the hydrophobic parts of the molecule. | Generally low toxicity; can improve bioavailability. | Can be expensive; may not be effective for all compounds. | 1% - 10% (w/v) |
| Surfactants (e.g., Tween® 80) | Forms micelles that encapsulate the hydrophobic compound. | Effective at low concentrations. | Can interfere with certain assays (e.g., cell-based assays). | 0.01% - 0.1% (w/v) |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assay
This protocol determines the solubility of this compound at different pH values.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
HPLC system with a suitable column and detector.
Methodology:
-
Prepare saturated solutions of the compound in each buffer.
-
Equilibrate the solutions for 24 hours at a controlled temperature with constant agitation.
-
Centrifuge the samples to pellet the excess solid.
-
Filter the supernatant through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Plot the solubility (in µg/mL or µM) against the pH.
Protocol 2: Co-solvent Solubility Assessment
This protocol evaluates the effect of different co-solvents on the solubility of the compound.
Materials:
-
This compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Co-solvents (e.g., DMSO, ethanol, PEG 400)
-
Spectrophotometer or HPLC system.
Methodology:
-
Prepare a series of co-solvent/buffer mixtures with varying co-solvent concentrations (e.g., 1%, 5%, 10%, 20% v/v).
-
Add an excess of the compound to each mixture.
-
Equilibrate, centrifuge, and filter as described in Protocol 1.
-
Determine the concentration of the dissolved compound.
-
Plot the solubility as a function of the co-solvent concentration.
Visualizations
Caption: Workflow for troubleshooting and optimizing the solubility of this compound.
Caption: Factors contributing to the poor solubility of this compound and potential solutions.
Technical Support Center: 5-Fluoro-3-hydrazonoindolin-2-one In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-3-hydrazonoindolin-2-one and its derivatives in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic compound belonging to the isatin derivative family.[1][2] Isatin and its derivatives are known for a wide range of biological activities, including antimicrobial and anticancer properties.[1][3] This compound and its analogs are often investigated as potential inhibitors of various protein kinases involved in cancer cell proliferation and angiogenesis.[3][4]
Q2: What are the primary in vitro applications of this compound?
A2: Based on the activities of related hydrazonoindolin-2-one compounds, this compound is primarily evaluated in the following in vitro assays:
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Anti-proliferative assays: To determine its cytotoxic effects on various cancer cell lines (e.g., MCF-7, A-549, HT-29).[3][5]
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Kinase inhibition assays: To assess its inhibitory activity against specific protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).[3][6]
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Apoptosis assays: To investigate its ability to induce programmed cell death.[6]
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Cell cycle analysis: To determine its effect on the progression of the cell cycle.[6]
Q3: What is the mechanism of action for hydrazonoindolin-2-one derivatives?
A3: Many hydrazonoindolin-2-one derivatives function as ATP-competitive inhibitors of protein kinases.[3] By binding to the ATP-binding pocket of kinases like VEGFR-2 and CDK2, they block the phosphorylation of downstream substrates, thereby disrupting signaling pathways that are crucial for cancer cell growth, proliferation, and survival.[3][6] Some derivatives have also been shown to induce apoptosis by modulating the expression of proteins like Bcl-2 and p53.[6]
Q4: How should I prepare a stock solution of this compound?
A4: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for indole derivatives due to their often poor water solubility. It is advisable to prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted for your experiments.
Troubleshooting Guides
Compound Solubility and Stability
Q: My this compound precipitates when I add the DMSO stock solution to my aqueous buffer or cell culture medium. What should I do?
A: This is a common issue known as "precipitation upon dilution." Here are several steps to troubleshoot this:
-
Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of the compound in your assay.
-
Reduce the DMSO Percentage: Ensure the final concentration of DMSO in your aqueous medium is low, typically ≤0.5%, as higher concentrations can be toxic to cells and may not prevent precipitation.
-
Use an Intermediate Dilution Step: Instead of adding the high-concentration DMSO stock directly to the aqueous buffer, perform an intermediate dilution in a co-solvent/water mixture or in the assay medium itself while vortexing to ensure rapid mixing.
-
Adjust the pH: The solubility of compounds with amine groups can be pH-dependent. Lowering the pH of the buffer may increase solubility.
-
Sonication: Briefly sonicating the final solution can help to dissolve small amounts of precipitate.
Kinase Assays
Q: My IC50 values for the inhibitor vary significantly between experiments. What are the potential causes?
A: Poor reproducibility of IC50 values in kinase assays can stem from several factors:
-
Reagent Variability:
-
Enzyme Purity and Activity: Ensure the purity and consistent activity of your kinase preparation. Contaminating kinases can lead to false results.
-
ATP Concentration: Use an ATP concentration that is close to the Km value for the specific kinase to ensure accurate competitive inhibition data.
-
-
Assay Conditions:
-
Incubation Times: Keep incubation times consistent. If the kinase reaction proceeds too far, it can lead to an underestimation of inhibitor potency. Aim for initial velocity conditions (typically <20% substrate conversion).
-
Temperature Fluctuations: Maintain strict temperature control during the assay, as enzyme activity is highly sensitive to temperature changes.
-
DMSO Concentration: Keep the final DMSO concentration consistent across all wells.
-
-
Pipetting and Dispensing Errors: Inaccurate liquid handling can lead to significant variations. Ensure pipettes are calibrated and use proper pipetting techniques.
Cell-Based Assays (Anti-proliferative, Apoptosis, Cell Cycle)
Q: I am observing high variability between replicate wells in my cell viability assay (e.g., MTT, SRB). What should I check?
A: High intra-plate variability often points to technical errors in assay execution:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension and proper mixing before and during cell plating to have a consistent number of cells in each well.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate media components and the test compound, leading to skewed results. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
-
Inadequate Mixing: Ensure thorough but gentle mixing of reagents in the wells after each addition.
-
Compound Precipitation: Visually inspect the wells under a microscope for any signs of compound precipitation, which can lead to inconsistent results.
Q: In my apoptosis assay, I see a high percentage of necrotic cells (Annexin V and PI positive) even at low concentrations of the compound. What could be the reason?
A: This could indicate several possibilities:
-
High Compound Toxicity: The compound might be causing rapid cell death through necrosis at the tested concentrations. Consider testing a lower concentration range.
-
Late-Stage Apoptosis: The time point of your analysis might be too late, and the cells have already progressed from early apoptosis (Annexin V positive, PI negative) to late apoptosis/necrosis. Perform a time-course experiment to identify the optimal time point for detecting early apoptosis.
-
Harsh Cell Handling: Excessive centrifugation speeds or vigorous vortexing can damage cell membranes, leading to false-positive PI staining. Handle cells gently throughout the protocol.
Quantitative Data
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various hydrazonoindolin-2-one derivatives against different cancer cell lines and kinases. This data can serve as a reference for the expected potency of this class of compounds.
| Compound ID | Target Cell Line/Kinase | IC50 (µM) | Reference |
| 7c | MCF-7 (Breast Cancer) | 7.17 ± 0.94 | [3] |
| 7d | MCF-7 (Breast Cancer) | 2.93 ± 0.47 | [3] |
| 7c | VEGFR-2 | 0.728 | [3] |
| 7d | VEGFR-2 | 0.503 | [3] |
| 5b | Average (A-549, HT-29, ZR-75) | 4.37 | [5] |
| 5c | Average (A-549, HT-29, ZR-75) | 2.53 | [5] |
| 7b | Average (A-549, HT-29, ZR-75) | 2.14 | [5] |
| 10e | Average (A-549, HT-29, ZR-75) | 4.66 | [5] |
| Sunitinib | Average (A-549, HT-29, ZR-75) | 8.11 | [5] |
| HI 5 | CDK2/Cyclin A2 | 6.32 | [7] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol is adapted from commercially available kinase assay kits.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Specific peptide substrate for VEGFR-2
-
This compound (test inhibitor)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer with a constant final DMSO concentration.
-
Add the diluted inhibitor or vehicle control (DMSO) to the wells of the plate.
-
Add the VEGFR-2 enzyme and substrate mixture to all wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).
-
Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (SRB Assay)
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete growth medium
-
96-well plates
-
This compound
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound and a vehicle control.
-
Incubate for the desired period (e.g., 48-72 hours).
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates several times with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating them with this compound for the desired time. Include untreated cells as a negative control.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells at room temperature in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
Materials:
-
Treated and untreated cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for a specified duration (e.g., 24 hours).
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Model the cell cycle distribution to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
Signaling Pathways
Caption: Simplified VEGF signaling pathway and the point of inhibition.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. VEGFR2 inhibition assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
optimizing reaction conditions for hydrazonoindolin-2-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of hydrazonoindolin-2-one derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of hydrazonoindolin-2-ones, which are typically formed through the condensation reaction of an isatin (indoline-2,3-dione) with a hydrazine derivative.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Reactants | Verify the purity and integrity of the starting isatin and hydrazine derivatives using techniques like NMR or melting point analysis. | Use of pure, reactive starting materials should lead to product formation. |
| Inadequate Catalyst | If the reaction is slow or not proceeding, a catalytic amount of glacial acetic acid can be added to the reaction mixture.[1][2][3][4][5] | The acidic catalyst protonates the carbonyl group of the isatin, making it more electrophilic and facilitating the nucleophilic attack by the hydrazine, thus increasing the reaction rate and yield. |
| Suboptimal Reaction Temperature | Most protocols call for refluxing the reaction mixture.[2][3][4] Ensure the temperature is appropriate for the solvent being used (e.g., ethanol, methanol). | Maintaining the correct reflux temperature ensures the reaction has sufficient energy to overcome the activation barrier, leading to a higher yield. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can take anywhere from one to six hours.[2][3][4] | Allowing the reaction to proceed to completion, as indicated by TLC, will maximize the product yield. |
Issue 2: Formation of Side Products/Impure Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excess Hydrazine | While an excess of hydrazine hydrate is often used, a large excess can sometimes lead to side reactions.[1] Use a moderate excess (e.g., 2-5 equivalents).[1] | A controlled amount of hydrazine will favor the formation of the desired hydrazonoindolin-2-one and minimize the formation of byproducts. |
| Decomposition of Reactants or Products | If the reaction is heated for an extended period, degradation may occur. Monitor the reaction by TLC to avoid prolonged heating after completion. | Shorter reaction times at the optimal temperature will reduce the likelihood of decomposition and improve the purity of the crude product. |
| Incomplete Reaction | Unreacted starting materials will contaminate the product. Ensure the reaction goes to completion by monitoring with TLC. | A single spot on the TLC plate (corresponding to the product) indicates a complete reaction and a purer crude product. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Product is Soluble in the Reaction Solvent | If the product does not precipitate upon cooling, the solvent may need to be partially or fully removed under reduced pressure. | Concentration of the reaction mixture will increase the product concentration and induce precipitation. |
| Product is an Oil or Gummy Solid | Trituration with a non-polar solvent like hexane or diethyl ether can help to solidify the product. | The non-polar solvent will wash away soluble impurities, leaving behind the more polar, solidified product. |
| Ineffective Recrystallization | The choice of recrystallization solvent is crucial. Common solvents include ethanol, methanol, or mixtures like ethanol/dioxane or ethanol/DMF.[2][3] | A successful recrystallization will yield a pure, crystalline product with a sharp melting point. |
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for synthesizing hydrazonoindolin-2-ones?
A1: The most common method is the condensation reaction between an isatin derivative and a hydrazine derivative.[1] Typically, equimolar amounts of the reactants are refluxed in a solvent like ethanol or methanol.[2][3][4] A catalytic amount of glacial acetic acid is often added to facilitate the reaction.[2][3][4][5] The product often precipitates upon cooling and can be purified by filtration and recrystallization.[2][3]
Q2: What is the role of glacial acetic acid in this reaction?
A2: Glacial acetic acid acts as a catalyst. It protonates the C3-carbonyl group of the isatin, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydrazine. This increases the rate of the condensation reaction.[1][2][3][4][5]
Q3: What solvents are typically used for this synthesis?
A3: The most commonly used solvents are alcohols such as methanol or ethanol.[1][2][3][4] These solvents are effective at dissolving the isatin starting material and are suitable for reflux conditions.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.
Q5: What are some common purification techniques for hydrazonoindolin-2-ones?
A5: The crude product, which often precipitates from the reaction mixture upon cooling, is typically collected by filtration.[2][3] Further purification is usually achieved by recrystallization from an appropriate solvent or solvent mixture, such as ethanol/dioxane or ethanol/DMF.[2][3]
Experimental Protocols
Protocol 1: General Synthesis of 3-Hydrazonoindolin-2-one Derivatives [2][4]
-
Dissolve Reactants: In a round-bottom flask, dissolve the substituted isatin (1 mmol) and the corresponding hydrazine derivative (1 mmol) in ethanol or methanol (10-30 mL).
-
Add Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 1-6 hours. Monitor the reaction progress by TLC.
-
Cool and Isolate: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate.
-
Filter and Wash: Collect the solid product by filtration and wash it with cold ethanol or water.
-
Purify: Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethanol/DMF) to obtain the pure hydrazonoindolin-2-one derivative.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of various hydrazonoindolin-2-one derivatives under different conditions.
| Isatin Derivative | Hydrazine Derivative | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Indoline-2,3-diones | Hydrazine hydrate | Methanol | - | 1 | - | [3] |
| Hydrazones | Benzaldehydes | Ethanol | Glacial Acetic Acid | 4 | 67-83 | [2][3] |
| Intermediates | 3-hydrazonoindolin-2-one | Ethyl alcohol | Glacial Acetic Acid | 6 | 67-79 | [2] |
| Hydrazones | Aldehydes | Methyl alcohol | Glacial Acetic Acid | 4 | 65-85 | [4] |
| Isatin derivatives | s-triazine hydrazine | Ethanol | Acetic Acid | 3-4 | High | [5] |
Visual Guides
Caption: General experimental workflow for hydrazonoindolin-2-one synthesis.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. New hydrazonoindolin-2-ones: Synthesis, exploration of the possible anti-proliferative mechanism of action and encapsulation into PLGA microspheres | PLOS One [journals.plos.org]
- 4. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: 5-Fluoro-3-hydrazonoindolin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with 5-Fluoro-3-hydrazonoindolin-2-one. The information provided is intended to assist in overcoming common challenges encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1] For biological assays, DMSO is a commonly used solvent.[2] It is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate aqueous buffer or cell culture medium for your experiment.
Q2: How should I store the solid compound and its solutions?
A2: The solid form of this compound should be stored at 2-8°C and protected from light.[1][3] Solutions, particularly in DMSO, should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: I am observing a change in the color of my solution over time. What could be the cause?
A3: A change in solution color can be an indicator of compound degradation or reaction with components in your solvent or medium. The hydrazonoindolin-2-one scaffold can be susceptible to hydrolysis or oxidation, especially when exposed to light, extreme pH, or reactive chemicals. It is crucial to use high-purity solvents and protect solutions from light.
Q4: My experimental results are inconsistent. Could the stability of the compound be a factor?
A4: Yes, inconsistent results can be a sign of compound instability under your specific experimental conditions. The stability of this compound in your working solution (e.g., cell culture media with serum) may be limited. It is recommended to prepare fresh dilutions from a frozen stock solution for each experiment. If you suspect instability, you can perform a time-course experiment to assess the compound's integrity in your experimental medium.
Q5: Are there any known incompatibilities with common lab reagents?
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation in Aqueous Solutions
-
Problem: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.
-
Possible Causes:
-
The final concentration of the compound exceeds its aqueous solubility.
-
The percentage of DMSO in the final solution is too low to maintain solubility.
-
The pH of the aqueous solution affects the compound's ionization and solubility.
-
-
Solutions:
-
Decrease the Final Concentration: Try working with a lower final concentration of the compound.
-
Increase the Cosolvent Concentration: If your experiment allows, slightly increase the final percentage of DMSO. However, be mindful of potential solvent toxicity in cellular assays.
-
Use a Different Solubilizing Agent: For some applications, excipients like cyclodextrins or surfactants can be used to enhance aqueous solubility.
-
pH Adjustment: Investigate the effect of pH on solubility. Prepare your aqueous solution at a pH where the compound is most soluble, if compatible with your experimental setup.
-
Issue 2: Loss of Biological Activity
-
Problem: The compound shows lower than expected or no biological activity in my assay.
-
Possible Causes:
-
Degradation of the compound in the stock solution or the final working solution.
-
Interaction with components of the assay medium (e.g., serum proteins).
-
-
Solutions:
-
Prepare Fresh Solutions: Always prepare fresh dilutions from a properly stored, frozen stock solution immediately before use.
-
Assess Stability in Assay Medium: Perform a stability study by incubating the compound in your assay medium for the duration of your experiment. Analyze the remaining compound at different time points using an analytical method like HPLC.
-
Minimize Incubation Time: If the compound is found to be unstable, try to reduce the incubation time in your experimental protocol if possible.
-
Consider Protein Binding: If working with serum-containing media, be aware that the compound may bind to proteins, reducing its free concentration and apparent activity.
-
Factors Influencing Stability and Recommended Analytical Methods
| Factor | Potential Impact on Stability | Recommended Analytical Method to Assess Stability |
| pH | Hydrazone and lactam moieties can be susceptible to acid or base-catalyzed hydrolysis. | High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection |
| Temperature | Higher temperatures can accelerate degradation rates. | HPLC-UV/MS |
| Light | The chromophoric indolinone core may be susceptible to photodegradation. | HPLC-UV/MS, comparing samples stored in the dark versus those exposed to light |
| Solvent | Protic solvents (e.g., water, methanol) may participate in degradation reactions more readily than aprotic solvents (e.g., DMSO). | HPLC-UV/MS |
| Oxygen | The compound may be susceptible to oxidation. | HPLC-UV/MS, comparing samples prepared with degassed solvents versus those exposed to air |
Experimental Workflow for Stability Assessment
Below is a generalized workflow for assessing the stability of this compound in a solution.
Caption: Workflow for assessing the stability of this compound.
Potential Degradation Pathway
While a specific degradation pathway for this compound is not documented, a plausible chemical degradation could involve the hydrolysis of the hydrazone bond. This would lead to the formation of 5-fluoroisatin and hydrazine.
Caption: A potential hydrolytic degradation pathway for this compound.
References
Technical Support Center: Minimizing Off-Target Effects of Novel 5-Fluoro-3-hydrazonoindolin-2-one Kinase Inhibitors
Disclaimer: The compound 5-Fluoro-3-hydrazonoindolin-2-one represents a core chemical scaffold used in the development of various kinase inhibitors. The specific biological activity, including on- and off-target effects, is critically dependent on the substituents attached to this core. This guide provides general principles, protocols, and troubleshooting strategies for researchers working with novel inhibitors derived from this scaffold.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a major concern for kinase inhibitors based on this scaffold?
Q2: I have synthesized a new compound based on the this compound scaffold. How can I get a preliminary assessment of its selectivity?
A2: The most effective initial step is to perform an in vitro kinase selectivity profile.[3] This involves screening your compound against a large panel of purified kinases (often >400) at a fixed concentration (e.g., 1 µM).[4] The results will provide a broad overview of which kinases or kinase families your compound interacts with, guiding further investigation and optimization. Several commercial services offer such kinase profiling.[1][5][6][7][8]
Q3: My compound shows high cytotoxicity in cell-based assays. How can I determine if this is due to its intended on-target effect or an off-target liability?
A3: Differentiating between on-target and off-target toxicity is crucial. Several experimental strategies can be employed:
-
Rescue Experiments: Transfect cells with a mutated, inhibitor-resistant version of the primary target protein. If the cytotoxic phenotype is reversed, it strongly supports an on-target mechanism.
-
Use a Structurally Different Inhibitor: Treat cells with a structurally unrelated inhibitor that targets the same primary protein. If you observe the same phenotype, it is more likely to be a genuine on-target effect.
-
Correlate Potency: Compare the compound's potency in a biochemical assay (IC50) with its potency in a cell-based assay (EC50). A large discrepancy may suggest that off-target effects are driving the cellular phenotype.
-
Investigate Known Off-Targets: For example, the well-known indolinone derivative Sunitinib causes cardiotoxicity through off-target inhibition of AMP-activated protein kinase (AMPK), a mechanism independent of its primary anti-angiogenic targets.[9][10][11] Investigating similar liabilities may be warranted.
Q4: How do I select the optimal concentration of my inhibitor for cell-based experiments to minimize off-target effects?
A4: It is essential to use the lowest concentration of the inhibitor that still produces the desired on-target effect. A full dose-response curve is necessary to identify this optimal concentration range.[12] As a general rule, concentrations significantly higher than the IC50 or Ki value for the primary target are more likely to engage lower-affinity off-targets. For cellular assays, aim for concentrations at or below 10 times the IC50 value determined in biochemical assays.[13]
Q5: Can off-target effects be beneficial?
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
Problem: You designed your inhibitor to target a G1/S checkpoint kinase (e.g., CDK2), but you observe a significant population of cells arresting in the G2/M phase.
Possible Cause: This is likely an off-target effect. Kinases regulating different cell cycle phases can have highly similar ATP-binding pockets. For example, an inhibitor designed for CDK2 might also inhibit CDK1 at slightly higher concentrations, leading to a G2/M arrest.[4][16]
Troubleshooting Steps:
-
Review Kinase Profile: Check your kinase screening data for activity against kinases involved in the G2/M transition (e.g., CDK1, Aurora Kinases, PLK1).
-
Perform Dose-Response Analysis: Carefully titrate your inhibitor. A G1/S arrest might be apparent at lower concentrations, while the G2/M arrest only appears at higher concentrations, indicating it's a lower-affinity off-target effect.
-
Western Blot Analysis: Probe for downstream markers of both targets. For the intended CDK2 target, check for reduced phosphorylation of Rb. For the suspected off-target CDK1, check for phosphorylation status of its substrates, like Lamin A/C.
-
Orthogonal Inhibition: Use a highly selective, structurally different CDK1 inhibitor as a positive control to confirm the G2/M arrest phenotype.
Issue 2: High Cytotoxicity Observed at Concentrations That Should Be Selective
Problem: Your compound is highly cytotoxic at concentrations close to its IC50 for the primary target, making it difficult to study specific on-target effects.
Possible Cause: The cytotoxicity could be due to potent inhibition of an off-target kinase essential for cell survival, or a non-kinase off-target. As seen with Sunitinib, inhibition of the metabolic regulator AMPK can lead to mitochondrial dysfunction and apoptosis in certain cell types.[9][11]
Troubleshooting Steps:
-
Assess Mitochondrial Health: Use assays like TMRE or JC-1 staining to measure mitochondrial membrane potential after treatment. A rapid decrease suggests mitochondrial toxicity.
-
Measure Cellular ATP Levels: Use a luminescence-based assay to determine if your compound depletes cellular ATP, which can indicate metabolic disruption.
-
Activate Pro-Survival Pathways: Test if activating survival pathways can rescue the cells. For example, if you suspect AMPK inhibition, pre-treating cells with an AMPK activator like metformin might mitigate the toxicity.[17]
-
Broad Off-Target Screening: If the cause is unclear, consider broader screening beyond kinases, such as safety panels that assess activity against GPCRs, ion channels, and transporters.
Data Presentation
Table 1: Representative Kinase Selectivity Profile for a Hypothetical Inhibitor (HIZ-Compound A)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target (Kinase X) |
| Kinase X (Primary) | 15 | 1 |
| Kinase Y (Family A) | 45 | 3 |
| Kinase Z (Family A) | 250 | 16.7 |
| CDK1/Cyclin B | 800 | 53.3 |
| CDK2/Cyclin A | 75 | 5 |
| AMPK | >10,000 | >667 |
| VEGFR2 | 3,500 | 233.3 |
| PDGFRβ | 4,200 | 280 |
| GSK3β | 1,100 | 73.3 |
| p38α | >10,000 | >667 |
This data is representative and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol describes a general method for determining the IC50 values of an inhibitor against a panel of purified kinases using a radiometric assay format.
Materials:
-
Purified recombinant kinases.
-
Specific peptide or protein substrates for each kinase.
-
Test inhibitor stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP.
-
ATP solution.
-
384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Inhibitor Dilution: Prepare a series of 10-point, 3-fold serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase solution, followed by 0.5 µL of the diluted inhibitor. Incubate for 10 minutes at room temperature.
-
Initiate Reaction: Add 2.5 µL of the substrate/[γ-³³P]ATP mix to each well to start the reaction. Incubate for a predetermined time (e.g., 60 minutes) at 30°C.
-
Stop Reaction: Stop the reaction by adding phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the plate, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol verifies that the inhibitor binds to its intended target within intact cells by measuring changes in the target protein's thermal stability.[18]
Materials:
-
Cultured cells.
-
Test inhibitor and vehicle control (DMSO).
-
Phosphate Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.
-
PCR tubes.
-
Thermocycler.
-
Western blot equipment and reagents.
Procedure:
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat with the desired concentration of the inhibitor or vehicle control for 1-2 hours at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a buffer with protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler. One set of aliquots should remain at room temperature as a control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Protein Quantification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant containing the soluble proteins. Determine the protein concentration and normalize all samples.
-
Analysis: Analyze the amount of soluble target protein remaining at each temperature using Western blotting.
-
Interpretation: A successful inhibitor will bind to and stabilize its target protein, resulting in a rightward shift of the melting curve (more soluble protein at higher temperatures) compared to the vehicle control.[19]
Visualizations
Caption: On-target vs. off-target effects of a hypothetical inhibitor.
Caption: Experimental workflow for characterizing a novel kinase inhibitor.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Strategies for the design of selective protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Kinase Profiling Services - Luceome Biotechnologies [luceome.com]
- 6. pharmaron.com [pharmaron.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Sunitinib‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Addressing Resistance to 5-Fluoro-3-hydrazonoindolin-2-one in Cancer Cells
Disclaimer: Information regarding resistance mechanisms to 5-Fluoro-3-hydrazonoindolin-2-one is limited. The following troubleshooting guide is based on established resistance mechanisms to the structurally similar and well-researched chemotherapeutic agent, 5-Fluorouracil (5-FU). These principles are broadly applicable for investigating resistance to novel fluoropyrimidine analogs.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of this compound in our cancer cell line over time. What are the potential causes?
A1: The development of drug resistance is a common phenomenon in cancer therapy. Potential causes for decreased efficacy of this compound include:
-
Increased Drug Efflux: Cancer cells may upregulate ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, reducing its intracellular concentration and thereby its effectiveness.[1][2][3] Key transporters implicated in fluoropyrimidine resistance include ABCB1, ABCC1, ABCC2, ABCC5, and ABCG2.[1][4]
-
Altered Drug Metabolism: Changes in the expression or activity of enzymes involved in the activation or catabolism of the drug can lead to resistance.[5][6][7][8] For 5-FU, upregulation of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in its catabolism, is a known resistance mechanism.
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can activate alternative signaling pathways to bypass the drug's cytotoxic effects. Common pathways include the PI3K/Akt, MAPK/ERK, and Wnt/β-catenin pathways, which promote cell survival, proliferation, and inhibit apoptosis.[5][7][9][10][11][12]
-
Evasion of Apoptosis: Resistance can arise from alterations in apoptotic pathways. This can include the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak).[10][13]
-
Changes in the Tumor Microenvironment: The microenvironment of the tumor, including factors like hypoxia, can contribute to drug resistance.[14]
Q2: How can we confirm that our cell line has developed resistance to this compound?
A2: To confirm resistance, you should perform a cell viability or cytotoxicity assay to compare the half-maximal inhibitory concentration (IC50) of the drug in your potentially resistant cell line to the parental, sensitive cell line.[15] A significant increase (typically 3 to 10-fold or higher) in the IC50 value indicates the development of resistance.[15]
Q3: What are the initial steps to troubleshoot resistance in our experiments?
A3: A step-by-step approach to troubleshooting resistance can help identify the underlying mechanisms:
-
Confirm Resistance: As mentioned above, determine and compare the IC50 values between the suspected resistant and parental cell lines.
-
Assess Drug Efflux: Use flow cytometry-based efflux assays with fluorescent substrates of ABC transporters (e.g., rhodamine 123 for ABCB1) to determine if there is increased pump activity in the resistant cells.
-
Analyze Protein Expression: Use Western blotting to examine the expression levels of key proteins involved in resistance, including ABC transporters, enzymes involved in drug metabolism, and key components of pro-survival signaling pathways (e.g., p-Akt, p-ERK).
-
Evaluate Apoptosis: Perform apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays) to compare the extent of apoptosis induction by the drug in sensitive versus resistant cells.
Troubleshooting Guides
Issue 1: Increased IC50 Value Observed in Long-Term Cultures
Possible Cause: Development of acquired resistance through prolonged exposure to the drug.
Troubleshooting Steps:
-
Establish a Resistant Cell Line: Systematically develop a resistant cell line by exposing the parental cells to gradually increasing concentrations of this compound over several weeks or months.[15]
-
Characterize the Resistant Phenotype:
-
Cell Viability Assay: Confirm the shift in IC50 using an MTT or similar assay.
-
Western Blot Analysis: Profile the expression of known resistance-associated proteins (see table below).
-
Gene Expression Analysis: Use qPCR or microarray analysis to identify upregulated genes in the resistant line, particularly focusing on ABC transporters and metabolic enzymes.
-
Table 1: Protein Expression Changes Associated with Fluoropyrimidine Resistance
| Protein Target | Expected Change in Resistant Cells | Method of Detection |
| ABCG2/BCRP | Increased Expression | Western Blot, qPCR |
| ABCB1/MDR1 | Increased Expression | Western Blot, qPCR |
| ABCC5/MRP5 | Increased Expression | Western Blot, qPCR |
| p-Akt (phosphorylated Akt) | Increased Levels | Western Blot |
| p-ERK (phosphorylated ERK) | Increased Levels | Western Blot |
| β-catenin | Increased Levels/Nuclear Localization | Western Blot, Immunofluorescence |
| Bcl-2 | Increased Expression | Western Blot |
| Bax | Decreased Expression | Western Blot |
Issue 2: Heterogeneous Response to Treatment within a Cell Population
Possible Cause: Existence of a subpopulation of cancer stem cells (CSCs) that are inherently resistant to therapy.
Troubleshooting Steps:
-
Identify CSC Markers: Use flow cytometry to identify and isolate a subpopulation of cells expressing known CSC markers (e.g., CD133, ALDH1).
-
Compare Drug Sensitivity: Perform cell viability assays on the isolated CSC-like population and the non-CSC population to determine if the CSC-like cells are more resistant to this compound.
-
Investigate CSC-Related Pathways: Analyze the activity of signaling pathways known to be active in CSCs, such as Wnt, Notch, and Hedgehog, in the resistant population.[5][9][11]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.[16]
Materials:
-
Cancer cell lines (parental and suspected resistant)
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Protein Expression
This protocol is used to detect and quantify the expression levels of specific proteins in cell lysates.
Materials:
-
Cell lysates from parental and resistant cells
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[16]
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways in Drug Resistance
References
- 1. Role of ABC Transporters in Fluoropyrimidine-Based Chemotherapy Response | Oncohema Key [oncohemakey.com]
- 2. Role of ABC transporters in fluoropyrimidine-based chemotherapy response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New uracil analogs as downregulators of ABC transporters in 5-fluorouracil-resistant human leukemia HL-60 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoresistance mechanisms to 5-Fluorouracil and reversal strategies in lung and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent studies of 5-fluorouracil resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. icb.umsu.ac.ir [icb.umsu.ac.ir]
- 10. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
purification strategies for 5-Fluoro-3-hydrazonoindolin-2-one
This guide provides researchers, scientists, and drug development professionals with detailed purification strategies, troubleshooting advice, and frequently asked questions for 5-Fluoro-3-hydrazonoindolin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common initial purification step for crude this compound? A1: The most common initial step after synthesis is to collect the precipitated crude product by filtration. The solid is then typically washed with a solvent in which the product is poorly soluble but impurities are more soluble, such as cold methanol, ethanol, or diethyl ether, to remove residual reagents and soluble byproducts.[1][2]
Q2: What are the recommended recrystallization solvents for this compound? A2: Effective purification can often be achieved through recrystallization. Common solvent systems reported for analogous hydrazonoindolin-2-ones include mixtures like ethanol/DMF (Dimethylformamide), ethanol/dioxane, or pure glacial acetic acid.[1][2][3] The choice of solvent depends on the specific impurities present.
Q3: How can I assess the purity of my final product? A3: Purity should be assessed using a combination of techniques. Thin-Layer Chromatography (TLC) is excellent for a quick check against the starting materials. For definitive purity analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[4] The identity and structural integrity of the compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by melting point analysis.[5][6]
Q4: Does this compound exhibit isomerism? A4: Yes, hydrazones like this compound can exist as E/Z geometric isomers due to the restricted rotation around the C=N double bond. These isomers may interconvert in solution, sometimes influenced by solvent, temperature, or light. In many cases, they are not easily separable by standard chromatography or recrystallization.[7]
Troubleshooting Guide
Problem 1: My final product is contaminated with unreacted 5-fluoroisatin.
-
How to Diagnose: Unreacted 5-fluoroisatin can be detected by TLC, where it typically appears as a separate spot. 5-fluoroisatin is generally more polar than the this compound product, resulting in a lower Rf value on a silica TLC plate. Both compounds are often UV active, appearing as dark spots under 254 nm UV light.[8][9]
-
Solution 1 - Washing: Thoroughly wash the crude solid precipitate with a suitable solvent like cold ethanol. 5-fluoroisatin has some solubility in ethanol, while the product is often less soluble, allowing for its removal.
-
Solution 2 - Recrystallization: Recrystallization from a carefully chosen solvent system (e.g., an ethanol/DMF mixture) can effectively separate the product from the more soluble starting material.[2][3]
-
Solution 3 - Column Chromatography: If washing and recrystallization are insufficient, column chromatography on silica gel is a reliable method. Use a solvent system (e.g., a gradient of ethyl acetate in hexane) that provides good separation between the product and the more polar 5-fluoroisatin spot on TLC.
Problem 2: My yield is very low after recrystallization.
-
Possible Cause: The chosen recrystallization solvent may have too high a solubility for your compound even at room temperature, or you may be using too large a volume of solvent.
-
Solution:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Solvent Screening: Test a range of different solvents or solvent mixtures on a small scale to find a system where the compound is highly soluble when hot but poorly soluble when cold.
-
Cooling: Ensure the solution is cooled slowly to room temperature and then thoroughly chilled in an ice bath to maximize crystal formation before filtration.[10]
-
Recover from Filtrate: Concentrate the mother liquor (the filtrate after crystallization) and attempt a second recrystallization to recover more product.
-
Problem 3: NMR analysis shows two sets of peaks, suggesting a mixture of isomers.
-
How to Diagnose: The presence of E/Z isomers will often manifest as a doubling of specific peaks in the ¹H or ¹³C NMR spectrum, particularly for protons and carbons near the C=N bond.
-
Solution: For many applications, a mixture of E/Z isomers is acceptable and used as is, as they may interconvert. Separating stable geometric isomers can be challenging and may require specialized preparative HPLC with a chiral or high-resolution reverse-phase column.[7] Often, the thermodynamically more stable isomer is the major product.
Purification Data Summary
The following table summarizes typical data associated with the purification of hydrazonoindolin-2-one derivatives.
| Parameter | Method | Solvent/Mobile Phase | Typical Result | Reference |
| Crude Washing | Filtration | Ethanol or Methanol | Removes soluble starting materials | [1] |
| Recrystallization | Cooling Crystallization | Ethanol/DMF mixture (3:1) | Purified solid product | [1] |
| Recrystallization | Cooling Crystallization | Glacial Acetic Acid | High purity crystals | [1] |
| Yield | Synthesis & Recrystallization | N/A | 65-85% | [1][2] |
| Purity Check | TLC | Ethyl Acetate/Hexane | Single spot under UV light | N/A |
| Purity Analysis | HPLC (RP-C18) | Acetonitrile/Water Buffer | >95% Purity | [4] |
| Melting Point | N/A | N/A | 203–204 °C (for parent) | [5] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general method for purifying the crude product after initial synthesis and filtration.
-
Dissolution: Transfer the crude, dry this compound solid to an Erlenmeyer flask. Add a minimal volume of the chosen solvent system (e.g., a 3:1 mixture of ethanol/DMF).[1]
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution, but avoid using a large excess.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual DMF and soluble impurities.
-
Drying: Dry the purified product under vacuum to obtain the final, pure this compound.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is suitable for separating the target compound from impurities with different polarities, such as unreacted starting material.
-
TLC Analysis: First, determine an appropriate mobile phase (eluent) using TLC. Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). An ideal system will show good separation between the product spot and any impurity spots, with the product having an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a glass chromatography column by securely placing a cotton or glass wool plug at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column, allowing it to settle into a uniform bed without air bubbles. Top the silica with another thin layer of sand.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent itself). Alternatively, for poorly soluble compounds, perform a "dry loading" by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Carefully add the mobile phase to the top of the column and begin elution, collecting the eluting solvent in fractions (e.g., in test tubes).
-
Gradient Elution (Optional): If separation is difficult, a gradient elution can be used. Start with a low-polarity mobile phase and gradually increase the proportion of the more polar solvent (e.g., from 10% ethyl acetate in hexane to 30% ethyl acetate in hexane) to elute compounds of increasing polarity.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization Diagrams
Caption: A general workflow for the purification of this compound.
References
- 1. New hydrazonoindolin-2-ones: Synthesis, exploration of the possible anti-proliferative mechanism of action and encapsulation into PLGA microspheres | PLOS One [journals.plos.org]
- 2. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epfl.ch [epfl.ch]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Isatin Derivatives
Welcome to the technical support center for the synthesis of isatin and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: My Sandmeyer isatin synthesis is giving a very low yield. What are the common causes?
A2: Low yields in the Sandmeyer synthesis can stem from several factors:
-
Incomplete reaction: Ensure the cyclization of the isonitrosoacetanilide intermediate is complete by maintaining the recommended temperature (typically 60-80°C) for a sufficient time.[1]
-
Sulfonation: A common side reaction during the sulfuric acid-catalyzed cyclization is the sulfonation of the aromatic ring, which consumes starting material.[2] Using the minimum effective concentration and temperature of sulfuric acid can help mitigate this.
-
Poor solubility: Anilines with lipophilic substituents may have poor solubility in the aqueous reaction medium, leading to incomplete formation of the isonitrosoacetanilide intermediate.[3] Using methanesulfonic acid as the cyclization medium can sometimes improve solubility and yields for these substrates.[3]
-
Tar formation: Decomposition of starting materials or intermediates at high temperatures or in strong acid can lead to the formation of intractable tars.[2] Ensuring the aniline is fully dissolved before heating is crucial.[1][2]
Q2: I am observing a significant, brightly colored impurity in my isatin product from a Sandmeyer synthesis. What is it and how can I minimize it?
A2: A common impurity in the Sandmeyer synthesis is the corresponding isatin oxime, which appears as a yellow precipitate.[1][2] This byproduct forms when hydroxylamine, generated from the hydrolysis of the isonitrosoacetanilide intermediate, reacts with the isatin product.[4] To minimize its formation, a "decoy agent," such as a simple aldehyde or ketone (e.g., acetone), can be added during the quenching or extraction phase of the reaction to scavenge the hydroxylamine.[2][4]
Q3: How can I control the regioselectivity when using meta-substituted anilines in isatin synthesis?
A3: Achieving high regioselectivity with meta-substituted anilines is a known challenge in classical isatin syntheses like the Sandmeyer and Stolle methods, often resulting in a mixture of 4- and 6-substituted isatins.[2] For more predictable regiochemical control, a directed ortho-metalation (DoM) approach has been shown to be effective for the synthesis of 4-substituted isatins from meta-substituted anilines where the substituent can direct metalation.[5]
Q4: My Stolle synthesis is not working well. What are the critical parameters to check?
A4: Key issues in the Stolle synthesis often relate to:
-
Incomplete acylation: Ensure a slight excess of oxalyl chloride is used and that the reaction is conducted under strictly anhydrous conditions to facilitate the formation of the chlorooxalylanilide intermediate.[2]
-
Inefficient cyclization: The choice and amount of Lewis acid (e.g., AlCl₃, TiCl₄, BF₃·Et₂O) are critical.[5][6] Optimizing the reaction temperature is also important, as decomposition can occur at higher temperatures.[2] The chlorooxalylanilide intermediate must be dry before this step.[2]
Q5: My N-alkylation of isatin is incomplete, and I am having trouble purifying the product.
A5: Common issues in N-alkylation include:
-
Base selection: The choice of base is crucial for deprotonating the isatin nitrogen. Common bases include K₂CO₃, Cs₂CO₃, and NaH.[7] The optimal base may depend on the alkylating agent and solvent.
-
Purification: Unreacted isatin can be difficult to separate from the N-alkylated product. An acid-base extraction can be effective; dissolving the crude mixture in an organic solvent and washing with a dilute aqueous base will extract the acidic unreacted isatin into the aqueous layer.[8] Column chromatography is also a common purification method.[8] If the product is an oil, trituration with a non-polar solvent can sometimes induce crystallization.[8]
Troubleshooting Guides
Sandmeyer Isatin Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete formation of isonitrosoacetanilide. | Ensure high purity of starting materials. Optimize reaction time and temperature for the condensation step.[2] |
| Incomplete cyclization of isonitrosoacetanilide. | Maintain the reaction temperature between 60-80°C for at least 10 minutes to ensure complete reaction.[1] | |
| Sulfonation of the aromatic ring. | Use the minimum effective concentration of sulfuric acid and avoid excessive temperatures during cyclization.[2] | |
| Tar Formation | Decomposition of starting materials or intermediates. | Ensure the aniline is completely dissolved in the acidic solution before heating.[1][2] Add the isonitrosoacetanilide to sulfuric acid in portions with efficient stirring and cooling to control the exothermic reaction.[2] |
| Isatin Oxime Impurity | Reaction of isatin with hydroxylamine generated in situ. | Add a "decoy agent" (e.g., acetone) to the reaction mixture during workup to quench the hydroxylamine.[2][4] |
| Poor Regioselectivity | Use of meta-substituted anilines. | This is an inherent limitation of the method. Consider alternative strategies like directed ortho-metalation for specific isomers.[2][5] |
Stolle Isatin Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete acylation of the aniline. | Use a slight excess of oxalyl chloride. Ensure the reaction is performed under strictly anhydrous conditions.[2] |
| Incomplete cyclization. | Use an appropriate Lewis acid (e.g., AlCl₃, TiCl₄, BF₃·Et₂O) and optimize the reaction temperature.[2][5] Ensure the chlorooxalylanilide intermediate is completely dry.[2] | |
| Side Reactions | Decomposition of starting material or intermediate. | Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.[2] |
N-Alkylation of Isatin
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficiently strong base or poor solubility. | Test different bases such as K₂CO₃, Cs₂CO₃, or NaH.[7] Use a polar aprotic solvent like DMF or NMP to improve solubility.[7] |
| Product is an Oil/Goo | Product may be inherently non-crystalline or impure. | Dry the product under high vacuum. Attempt to induce crystallization by triturating with a non-polar solvent (e.g., hexanes). If it remains an oil, purify by column chromatography.[8] |
| Difficult Purification | Similar polarity of starting material and product. | Perform an acid-base extraction: dissolve the crude mixture in an organic solvent and wash with a dilute aqueous base to remove unreacted isatin.[8] |
Quantitative Data Summary
Table 1: Comparison of Yields for N-Alkylation of Isatin under Different Conditions
| Alkylating Agent | Base | Solvent | Method | Time | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | DMF | Conventional | 1.5 - 2 h | ~80 | [9] |
| Methyl Iodide | K₂CO₃ | DMF | Microwave | 3 min | 95 | [9][10] |
| Ethyl Bromoacetate | K₂CO₃ | DMF | Microwave | 3 min | 76 | [10] |
| Benzyl Chloride | K₂CO₃ | DMF | Microwave | 5 min | 96 | [10] |
| n-Butyl Bromide | K₂CO₃ | DMF | Conventional | 1.5 h | 78 | [10] |
| n-Butyl Bromide | Na⁺¹⁻ (pre-formed salt) | DMF | Microwave | 5 min | 69 | [10] |
Table 2: Reported Yields for Sandmeyer Synthesis of Substituted Isatins
| Starting Aniline | Cyclization Acid | Yield (%) | Reference |
| Aniline | H₂SO₄ | >75 | [5][6] |
| 4-Bromoaniline | H₂SO₄ | Not specified, but a standard prep | [11] |
| 4-n-Hexylaniline | H₂SO₄ | <5 (for intermediate) | [3] |
| 2-Fluoroaniline | H₂SO₄ | Good candidate for the procedure | [5] |
Experimental Protocols
Protocol 1: Sandmeyer Synthesis of Isatin
Part A: Synthesis of Isonitrosoacetanilide
-
In a 5 L round-bottomed flask, dissolve 90 g of chloral hydrate and 1300 g of crystallized sodium sulfate in 1200 mL of water.
-
Prepare a solution of 46.5 g of aniline in 300 mL of water containing 51.2 g of concentrated hydrochloric acid. Add this to the flask.
-
Add a solution of 110 g of hydroxylamine hydrochloride in 500 mL of water to the reaction mixture.
-
Heat the flask so that vigorous boiling begins in approximately 40-45 minutes.
-
After 1-2 minutes of boiling, the reaction is complete. Cool the mixture in running water.
-
Filter the precipitated isonitrosoacetanilide with suction and air-dry. The expected yield is 65-75 g.
Part B: Cyclization to Isatin
-
In a 1 L flask equipped with a mechanical stirrer, warm 600 g of concentrated sulfuric acid to 50°C.
-
Add 75 g of dry isonitrosoacetanilide in portions, maintaining the temperature between 60°C and 70°C. Use external cooling to control the exothermic reaction.
-
After the addition is complete, heat the solution to 80°C for 10 minutes.
-
Cool the reaction mixture to room temperature and pour it onto 10-12 volumes of cracked ice.
-
Let the mixture stand for 30 minutes, then filter the precipitated isatin with suction.
-
Wash the crude product several times with cold water and air-dry.
Purification:
-
Suspend 200 g of crude isatin in 1 L of hot water and add a solution of 88 g of sodium hydroxide in 200 mL of water with stirring.
-
Add dilute hydrochloric acid until a slight precipitate forms and filter immediately.
-
Make the filtrate acidic to Congo red paper with hydrochloric acid.
-
Cool the solution rapidly, filter the purified isatin, and dry. The expected yield is 150-170 g.[1]
Protocol 2: Stolle Synthesis of N-Aryl Isatin Derivatives
-
React the desired N-substituted aniline with oxalyl chloride in an inert, anhydrous solvent (e.g., dichloromethane) to form the corresponding chlorooxalylanilide intermediate.[2][12]
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Treat the crude, dry chlorooxalylanilide with a Lewis acid (e.g., AlCl₃ or TiCl₄) in a suitable solvent (e.g., carbon disulfide or nitrobenzene).[12]
-
Heat the mixture to effect cyclization, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction and perform a suitable workup and purification (e.g., column chromatography).
Protocol 3: N-Alkylation of Isatin (Microwave-Assisted)
-
In a microwave-safe vessel, combine isatin (1 mmol), K₂CO₃ (1.3 mmol), the desired alkyl halide (1.1 mmol), and a few drops of DMF or NMP.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power and time (e.g., 300W for 3 minutes for methyl iodide) until the reaction is complete as monitored by TLC.[7][10]
-
After cooling, pour the reaction mixture into ice-water.
-
If a solid precipitates, filter it, wash with water, and purify by recrystallization (e.g., from ethanol) or column chromatography.[7]
Visualizations
References
- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of isatin-derived CDK2 inhibitors in developing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcmas.com [ijcmas.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isatin sulfonamides: potent caspases-3 and -7 inhibitors, and promising PET and SPECT radiotracers for apoptosis imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. journals.irapa.org [journals.irapa.org]
Technical Support Center: Enhancing the Bioavailability of 5-Fluoro-3-hydrazonoindolin-2-one Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the bioavailability of 5-Fluoro-3-hydrazonoindolin-2-one derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound derivatives?
A1: The low oral bioavailability of these derivatives is often attributed to their poor aqueous solubility.[1][2][3][4] Many of these compounds are lipophilic and have a crystalline structure, which limits their dissolution rate in gastrointestinal fluids, a critical step for absorption.[3][4] According to the Biopharmaceutics Classification System (BCS), such compounds are typically classified as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1][4]
Q2: What are the initial steps to consider for improving the solubility of a novel this compound derivative?
A2: A systematic approach is recommended. Start with a thorough physicochemical characterization of the derivative, including its solubility at different pH values, pKa, logP, and solid-state properties (e.g., polymorphism).[3] This data will guide the selection of an appropriate solubility enhancement strategy. Initial strategies to explore include particle size reduction (micronization), pH adjustment, and the use of co-solvents.[5][6][7]
Q3: Can salt formation be used to enhance the bioavailability of these derivatives?
A3: Salt formation is a viable strategy if the derivative has ionizable groups.[2][8] For weakly acidic or basic compounds, forming a salt can significantly improve the dissolution rate.[8] However, the feasibility of this approach is dependent on the specific chemical structure of the derivative and its pKa value. It's important to screen various counterions to identify a stable salt with improved solubility and dissolution characteristics.
Q4: What are the advantages of using lipid-based formulations for these compounds?
A4: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are particularly effective for lipophilic compounds like many this compound derivatives.[1][2] These formulations can enhance bioavailability by:
-
Keeping the drug in a solubilized state in the gastrointestinal tract.
-
Increasing intestinal membrane permeability.
-
Potentially reducing first-pass metabolism by promoting lymphatic uptake.
Q5: How do I choose between different formulation strategies like solid dispersions and nanoparticle formation?
A5: The choice depends on the specific properties of your compound and the desired release profile.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[1][8] It is particularly useful for crystalline compounds ("brick-dust" molecules) and can be prepared by methods like spray drying or hot-melt extrusion.[1][6]
-
Nanoparticles: Reducing the particle size to the nanometer range increases the surface area, leading to a higher dissolution rate.[1][9] This can be achieved through techniques like milling or high-pressure homogenization.[7][8] Nanoparticle formulations often require stabilizers to prevent agglomeration.[1]
Troubleshooting Guides
Issue 1: Poor in vitro dissolution despite successful micronization.
| Question | Possible Cause | Troubleshooting Step |
| Why is the dissolution rate of my micronized this compound derivative still low? | Particle Agglomeration: Micronized particles have a high surface energy and tend to re-agglomerate, reducing the effective surface area for dissolution.[1] | Incorporate a wetting agent or surfactant into the formulation to improve particle dispersion in the dissolution medium. |
| Poor Wettability: The hydrophobic nature of the compound can prevent efficient wetting of the particle surface by the aqueous dissolution medium. | Consider formulating with hydrophilic excipients or using a wet milling process with a surfactant solution. | |
| Polymorphic Transformation: The mechanical stress during milling can sometimes induce a change to a less soluble polymorphic form. | Characterize the solid-state properties of the compound before and after micronization using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC). |
Issue 2: Drug precipitation from a supersaturated solution created by a solid dispersion.
| Question | Possible Cause | Troubleshooting Step |
| My solid dispersion formulation shows initial high drug release followed by rapid precipitation. How can I prevent this? | Lack of Precipitation Inhibitor: The supersaturated state is thermodynamically unstable. Without a precipitation inhibitor, the drug will crystallize out of solution. | Include a precipitation-inhibiting polymer in the formulation. Hydrophilic polymers can help maintain the supersaturated state for a longer duration.[4] |
| Inappropriate Polymer Choice: The selected carrier polymer may not have strong enough interactions with the drug molecule to prevent nucleation and crystal growth. | Screen different polymers for their ability to form a stable amorphous solid dispersion and inhibit precipitation. The choice of polymer can be guided by the physicochemical properties of the drug. | |
| High Drug Loading: A high drug-to-polymer ratio can increase the tendency for precipitation. | Optimize the drug loading in the solid dispersion. A lower drug loading may improve the stability of the supersaturated solution. |
Issue 3: Inconsistent results in in vivo pharmacokinetic studies.
| Question | Possible Cause | Troubleshooting Step |
| Why am I observing high variability in the plasma concentrations of my this compound derivative in animal studies? | Food Effect: The presence of food in the gastrointestinal tract can significantly alter the absorption of poorly soluble drugs, especially when administered with lipid-based formulations. | Standardize the feeding schedule of the animals. Conduct studies in both fasted and fed states to assess the food effect on bioavailability. |
| Inadequate Formulation Stability: The formulation may not be stable in vivo, leading to premature drug release or precipitation. | Evaluate the formulation's stability in simulated gastric and intestinal fluids. For lipid-based systems, assess their emulsification properties. | |
| Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein in the gut wall, leading to variable and incomplete absorption. | Conduct in vitro cell-based assays (e.g., Caco-2 permeability assays) to investigate if the compound is a substrate for efflux transporters. If so, co-administration with a known inhibitor could be explored in preclinical models. |
Quantitative Data Summary
The following table summarizes hypothetical data for a novel this compound derivative (Compound X) to illustrate the impact of different formulation strategies on key bioavailability parameters.
| Formulation | Aqueous Solubility (µg/mL) | Dissolution Rate (% dissolved in 30 min) | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated Compound X | 0.5 | 15 | 50 | 250 | 100 |
| Micronized Compound X | 0.5 | 45 | 120 | 600 | 240 |
| Solid Dispersion (1:5 Drug:Polymer) | > 50 (transient) | 85 | 350 | 1800 | 720 |
| Nano-suspension | 0.5 | 90 | 400 | 2100 | 840 |
| SEDDS | N/A (in lipid) | > 95 (emulsified) | 600 | 3500 | 1400 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Spray Drying
-
Solution Preparation: Dissolve the this compound derivative and a suitable hydrophilic carrier polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, acetone) at a predetermined ratio (e.g., 1:5 drug to polymer).[6]
-
Spray Drying: Use a laboratory-scale spray dryer. Optimize the process parameters, including inlet temperature, spray rate, and aspiration rate, to ensure efficient solvent evaporation and particle formation.
-
Powder Collection: Collect the resulting dry powder from the cyclone separator.
-
Characterization: Characterize the solid dispersion for drug content, dissolution properties, and solid-state characteristics (using XRD and DSC to confirm an amorphous state).
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).
-
Dissolution Medium: Select a dissolution medium that is relevant to the gastrointestinal tract, such as simulated gastric fluid (pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (pH 6.8). The volume is typically 900 mL.
-
Procedure:
-
Place a known amount of the formulation (equivalent to the desired dose) in the dissolution vessel.
-
Operate the apparatus at a specified paddle speed (e.g., 75 RPM) and temperature (37 ± 0.5 °C).
-
Withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as HPLC-UV.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model). Acclimatize the animals for at least one week before the study.
-
Dosing:
-
Divide the animals into groups, with each group receiving a different formulation of the this compound derivative.
-
Administer the formulations orally via gavage at a specified dose.
-
Include a control group receiving the unformulated drug.
-
-
Blood Sampling: Collect blood samples (e.g., via the tail vein) at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.
-
Bioanalysis: Determine the concentration of the drug in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) using appropriate software.
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. researchgate.net [researchgate.net]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascendiacdmo.com [ascendiacdmo.com]
Validation & Comparative
A Comparative Analysis: 5-Fluoro-3-hydrazonoindolin-2-one Derivatives versus Sunitinib in Oncology Research
In the landscape of targeted cancer therapy, the multi-kinase inhibitor Sunitinib has been a cornerstone in the treatment of various malignancies, particularly renal cell carcinoma and gastrointestinal stromal tumors.[1] Its mechanism revolves around the inhibition of several receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and cell proliferation.[1] Emerging research has brought to light a class of compounds, hydrazonoindolin-2-one derivatives, that share a similar structural scaffold with Sunitinib and have demonstrated promising anti-proliferative activities. This guide provides a detailed, data-driven comparison of 5-Fluoro-3-hydrazonoindolin-2-one and its related derivatives against the established therapeutic agent, Sunitinib.
Molecular Structures
Sunitinib , chemically known as N-(2-diethylaminoethyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, is a derivative of 5-fluoro-indolin-2-one. The general structure of the compared hydrazonoindolin-2-one derivatives involves a condensation product of an isatin derivative with a hydrazine compound. While data for the specific molecule this compound is limited, this guide will focus on closely related and biologically evaluated derivatives.
In Vitro Anti-Proliferative Activity
A key measure of a compound's potential as an anti-cancer agent is its ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for this activity, with lower values indicating greater potency.
Recent studies have directly compared the in vitro anti-proliferative activity of several hydrazonoindolin-2-one derivatives with Sunitinib across a panel of human cancer cell lines. The results indicate that certain derivatives exhibit superior or comparable potency to Sunitinib.
| Compound/Drug | Cell Line | IC50 (µM) |
| Sunitinib | A-549 (Lung Cancer) | 8.93[1] |
| HT-29 (Colon Cancer) | 7.24[1] | |
| ZR-75 (Breast Cancer) | 8.16[1] | |
| Compound 5b | A-549 | 4.11[1] |
| HT-29 | 5.23[1] | |
| ZR-75 | 3.77[1] | |
| Compound 5c | A-549 | 2.24[1] |
| HT-29 | 3.11[1] | |
| ZR-75 | 2.24[1] | |
| Compound 7b | A-549 | 1.89[1] |
| HT-29 | 2.53[1] | |
| ZR-75 | 2.00[1] | |
| Compound 10e | A-549 | 5.03[1] |
| HT-29 | 4.11[1] | |
| ZR-75 | 4.84[1] |
Table 1: Comparative in vitro anti-proliferative activity (IC50 in µM) of Sunitinib and selected hydrazonoindolin-2-one derivatives.
Mechanism of Action: Kinase Inhibition
Sunitinib exerts its therapeutic effects by targeting multiple RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), thereby inhibiting angiogenesis and tumor cell proliferation.[2]
While comprehensive kinase inhibition profiles for the most potent hydrazonoindolin-2-one derivatives are not yet publicly available, the structural similarity to Sunitinib suggests a potential for multi-kinase inhibitory activity. Some studies on other hydrazonoindolin-2-one derivatives have shown inhibitory activity against kinases like EGFR, VEGFR-2, and FLT-3.[3] Further research is required to elucidate the specific kinase targets of the compounds highlighted in this guide.
Caption: Simplified signaling pathway inhibited by Sunitinib.
In Vivo Anti-Tumor Efficacy
In vivo studies using animal models are critical for evaluating the therapeutic potential of drug candidates. Sunitinib has demonstrated significant anti-tumor activity in various xenograft models. For instance, in models of triple-negative breast cancer, oral administration of Sunitinib led to a significant reduction in tumor volume.[4] Similarly, in HT-29 human colon cancer xenografts, Sunitinib treatment significantly inhibited tumor growth.[5]
As of the latest available data, in vivo efficacy and pharmacokinetic studies for the specific, highly potent hydrazonoindolin-2-one derivatives (5b, 5c, 7b, and 10e) have not been extensively reported in publicly accessible literature. This represents a significant data gap in a direct comparison of their in vivo performance against Sunitinib.
Experimental Protocols
In Vitro Anti-Proliferative Activity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A-549, HT-29, ZR-75) are seeded in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (Sunitinib or hydrazonoindolin-2-one derivatives) and incubated for a further 48-72 hours.
-
MTT Addition: Following the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.
-
Incubation: The plates are incubated for 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Caption: Workflow for the MTT cell viability assay.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for establishing and evaluating the efficacy of anti-cancer compounds in a subcutaneous xenograft model.
Methodology:
-
Cell Preparation: Human cancer cells (e.g., A-549, HT-29, or breast cancer cell lines) are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cancer cells (typically 1x10^6 to 1x10^7) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compound (e.g., Sunitinib) is administered orally or via injection according to the specified dosing schedule. The control group receives a vehicle.
-
Monitoring: The body weight and general health of the mice are monitored throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size or after a predetermined treatment period. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.
Caption: General workflow for an in vivo xenograft tumor model.
Conclusion
The available in vitro data suggests that certain hydrazonoindolin-2-one derivatives possess potent anti-proliferative activity, in some cases exceeding that of the established drug Sunitinib against the tested cancer cell lines. This makes them a promising class of compounds for further investigation in the development of novel anti-cancer therapies. However, a comprehensive comparison is currently limited by the lack of publicly available in vivo efficacy, pharmacokinetic, and detailed kinase inhibition data for these specific derivatives. Future studies focusing on these aspects will be crucial to fully elucidate their therapeutic potential and to determine if they can offer a viable alternative or complementary approach to existing treatments like Sunitinib. Researchers and drug development professionals are encouraged to consider these findings as a foundation for further preclinical and clinical investigation into this promising class of molecules.
References
- 1. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated semi-physiological pharmacokinetic model for both sunitinib and its active metabolite SU12662 - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of 5-Fluoro-3-hydrazonoindolin-2-one's anti-proliferative activity
An Objective Comparison of the Anti-Proliferative Activity of 5-Fluoro-3-hydrazonoindolin-2-one Derivatives
This guide provides a comparative analysis of the anti-proliferative activity of this compound derivatives against other established anti-cancer agents. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed protocols, and pathway visualizations.
Introduction
The indolin-2-one scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core structure of numerous kinase inhibitors. Modifications at the C3 position, such as the introduction of a hydrazono group, have led to the development of potent anti-proliferative agents. This guide focuses on 5-fluoro-substituted 3-hydrazonoindolin-2-one compounds, evaluating their efficacy in comparison to established drugs like Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor also based on the indolinone core, and Doxorubicin, a classical chemotherapeutic agent.
Comparative Anti-Proliferative Activity
The anti-proliferative potential of novel this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. The data is compared with the reference drug Sunitinib.
One notable series of compounds includes 5-Fluoro-3-((1-methyl-2-oxoindolin-3-ylidene)hydrazono)indolin-2-one and its analogs.[1] For instance, compound 7e from this series, which is a 5-Fluoro-3-((5-bromo-1-methyl-2-oxoindolin-3-ylidene)hydrazono)indolin-2-one, emerged as a particularly potent congener.[1] It demonstrated superior activity against lung (A549), colon (HT-29), and breast (ZR-75) cancer cell lines when compared to Sunitinib.[1] Another related hydrazonoindolin-2-one derivative, compound 7b , also showed potent activity.[2]
Table 1: Comparative IC50 Values (μM) of 3-Hydrazonoindolin-2-one Derivatives and Sunitinib
| Compound/Drug | Lung (A549) | Colon (HT-29) | Breast (ZR-75) | Average IC50 |
| Compound 7e | 1.83 | 2.91 | 2.37 | 2.37 |
| Compound 7d | 4.31 | 2.98 | 2.88 | 3.39 |
| Compound 7b | 4.96 | 3.56 | 5.79 | 4.77 |
| Sunitinib | 10.41 | 6.55 | 7.37 | 8.11 |
Data sourced from Attia MI, et al. (2017).[1]
In a separate study, a novel 3-hydrazonoindolin-2-one scaffold, HI 5 , was evaluated for its anti-proliferative effects against breast cancer cell lines, showing significantly higher potency than the standard chemotherapeutic agent, Doxorubicin, against the MCF-7 cell line.[3]
Table 2: Comparative IC50 Values (μM) of Compound HI 5 and Doxorubicin
| Compound/Drug | Breast (MCF-7) | Breast (MDA-MB-231) | Ovarian (NCI-ADR) |
| Compound HI 5 | 1.15 | 4.63 | 5.34 |
| Doxorubicin | 4.71 | 4.52 | 6.40 |
Data sourced from Al-Rashood ST, et al. (2021).[3]
Signaling Pathways and Mechanism of Action
The anti-proliferative activity of 3-hydrazonoindolin-2-one derivatives is often attributed to the inhibition of key cellular signaling pathways involved in cell cycle progression and apoptosis.
Cell Cycle Regulation
Many of these compounds function by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[3] For example, compound HI 5 was identified as a potent CDK2 inhibitor, leading to cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells.[3][4] This prevents the cells from entering mitosis, thereby halting proliferation.
Caption: Cell cycle progression and the inhibitory action of a 3-hydrazonoindolin-2-one derivative on CDK2.
Apoptosis Induction
Several hydrazonoindolin-2-one derivatives induce apoptosis (programmed cell death) in cancer cells.[5] Studies on compound 6n , a related derivative, showed it promotes apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the anti-apoptotic protein Bcl-2.[5] This leads to the release of cytochrome c from mitochondria and subsequent activation of executioner caspases (like caspase-3), which dismantle the cell.[5] Similarly, compound 7e was found to increase caspase 3/7 activity significantly.[1]
Caption: Simplified intrinsic apoptosis pathway induced by 3-hydrazonoindolin-2-one derivatives.
Experimental Protocols
Standardized in vitro assays are crucial for evaluating the anti-proliferative effects of new chemical entities.
Workflow for In Vitro Anti-Proliferative Screening
The general workflow involves cell culture, treatment with the test compound, incubation, and subsequent measurement of cell viability or proliferation.
References
- 1. New hydrazonoindolin-2-ones: Synthesis, exploration of the possible anti-proliferative mechanism of action and encapsulation into PLGA microspheres | PLOS One [journals.plos.org]
- 2. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hydrazonoindolin-2-one Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Hydrazonoindolin-2-one Derivatives' Performance with Supporting Experimental Data.
Hydrazonoindolin-2-one derivatives have emerged as a versatile and promising scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of various derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is compiled from recent studies to aid researchers in the strategic design and development of novel therapeutic agents.
Anticancer Activity: A Deep Dive into Proliferative Inhibition
Recent research has extensively explored the anticancer potential of several series of hydrazonoindolin-2-one derivatives. A notable comparative study evaluated the anti-proliferative activity of four distinct series of compounds (designated as 3a-e, 5a-e, 7a-c, and 10a-l) against three human cancer cell lines: lung cancer (A-549), colon cancer (HT-29), and breast cancer (ZR-75).
Comparative Anti-proliferative Activity (IC50)
The half-maximal inhibitory concentration (IC50) values from this study are summarized below. Sunitinib, an approved anticancer drug, was used as a reference compound.
| Compound | A-549 (μM) | HT-29 (μM) | ZR-75 (μM) | Average IC50 (μM) |
| 5b | 5.11 | 3.98 | 4.02 | 4.37 |
| 5c | 2.98 | 2.11 | 2.50 | 2.53 |
| 7b | 2.54 | 1.99 | 1.89 | 2.14 |
| 10e | 5.01 | 4.32 | 4.65 | 4.66 |
| Sunitinib | 8.54 | 7.99 | 7.80 | 8.11 |
Key Findings:
-
Compounds 5b, 5c, 7b, and 10e emerged as the most potent derivatives, with average IC50 values superior to Sunitinib.[1][2][3][4]
-
Compound 7b exhibited the highest potency with an average IC50 value of 2.14 µM.[1][2][3][4]
-
The cytotoxic activities of the most potent compounds, 7b and 10e , were also assessed against non-tumorigenic cell lines, where they displayed a higher mean tumor selectivity index (1.6 and 1.8, respectively) compared to Sunitinib (1.4).[2][4]
Another study focused on a novel 3-hydrazonoindolin-2-one scaffold, designated HI 5 , as a potential anti-breast cancer agent.
| Compound | MCF-7 (μM) | MDA-MB-231 (μM) | NCI-ADR (μM) |
| HI 5 | 1.15 | - | - |
| Doxorubicin | 0.04 | - | - |
Key Findings:
-
Compound HI 5 demonstrated potent cytotoxic activity against the human breast cancer cell line MCF-7 with an IC50 of 1.15 µM.[5]
-
It also showed promising activity against the doxorubicin-resistant ovarian cell line NCI-ADR.[5]
Mechanism of Action: Targeting Key Cancer Pathways
The mechanisms underlying the anticancer effects of these derivatives have been investigated, revealing their interaction with critical cell cycle and survival pathways.
Inhibition of Retinoblastoma (Rb) Protein Phosphorylation
The retinoblastoma (Rb) protein is a key tumor suppressor that controls the G1/S phase transition of the cell cycle. Its phosphorylation by cyclin-dependent kinases (CDKs) leads to its inactivation and cell cycle progression. The most potent anticancer compounds, 7b and 10e , were found to affect the levels of phosphorylated Rb protein in A-549 cancer cells, suggesting an impact on the cell cycle.[1][2][3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Comparative Cross-Reactivity Analysis of Sunitinib and Other Kinase Inhibitors
A Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive comparison of the cross-reactivity profiles of Sunitinib, a multi-targeted tyrosine kinase inhibitor containing the 5-Fluoro-3-hydrazonoindolin-2-one scaffold, with other kinase inhibitors, namely Sorafenib and Pazopanib. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate inhibitors for their studies and in understanding their potential off-target effects.
Introduction
Sunitinib (formerly SU11248) is an oral multi-kinase inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[1] Its core structure is this compound. Sunitinib's therapeutic efficacy stems from its ability to inhibit multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), c-KIT, and Fms-like tyrosine kinase 3 (FLT3).[1][2] However, like many kinase inhibitors, Sunitinib exhibits a degree of cross-reactivity, binding to and inhibiting kinases other than its intended primary targets. Understanding this off-target profile is crucial for predicting potential side effects and for the rational design of more selective inhibitors.
This guide compares the kinase selectivity of Sunitinib with two other multi-targeted kinase inhibitors, Sorafenib and Pazopanib, which also target pathways involved in angiogenesis but possess distinct selectivity profiles.
Kinase Inhibition Profiles: A Comparative Analysis
The following table summarizes the inhibitory activity of Sunitinib, Sorafenib, and Pazopanib against a panel of selected kinases. The data, presented as IC50 values (the concentration of inhibitor required to achieve 50% inhibition of kinase activity), has been compiled from publicly available kinome scan datasets. A lower IC50 value indicates a more potent inhibition.
| Kinase Target | Sunitinib (IC50, nM) | Sorafenib (IC50, nM) | Pazopanib (IC50, nM) | Primary Cellular Function |
| VEGFR1 (FLT1) | 15 | 90 | 10 | Angiogenesis, vasculogenesis |
| VEGFR2 (KDR) | 80 | 90 | 30 | Angiogenesis, vasculogenesis |
| VEGFR3 (FLT4) | 10 | 20 | 47 | Lymphangiogenesis |
| PDGFRα | 5 | 50 | 40 | Cell proliferation, migration |
| PDGFRβ | 2 | 20 | 84 | Cell proliferation, migration, angiogenesis |
| c-KIT | 4 | 68 | 74 | Cell survival, proliferation, differentiation |
| FLT3 | 20 | 58 | 140 | Hematopoietic cell proliferation and differentiation |
| RET | 15 | 4 | 20 | Neuronal development and survival |
| BRAF | - | 22 | - | Cell proliferation, differentiation |
| CRAF (RAF1) | - | 6 | - | Cell proliferation, differentiation |
| FGFR1 | 220 | 580 | 140 | Cell proliferation, differentiation, angiogenesis |
| SRC | 125 | 300 | >1000 | Cell adhesion, migration, proliferation |
| ABL1 | 350 | >1000 | >1000 | Cell cycle regulation, DNA repair |
Data compiled from various sources. Exact values may vary depending on the specific assay conditions.
Experimental Protocols
The determination of kinase inhibitor selectivity is typically performed using in vitro kinase assays. Below are detailed methodologies for two common assay formats used to generate the type of data presented in this guide.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[3][4][5]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified recombinant kinases
-
Kinase-specific substrates (peptides or proteins)
-
Test inhibitors (Sunitinib, Sorafenib, Pazopanib) dissolved in DMSO
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin needed for the luminescence reaction.
-
Incubation and Measurement: Incubate the plate at room temperature for 30-60 minutes. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.[6][7][8]
Materials:
-
LanthaScreen™ Eu Kinase Binding Assay Kit (Thermo Fisher Scientific)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (a fluorescently labeled, broad-spectrum kinase inhibitor)
-
Purified, tagged recombinant kinases
-
Test inhibitors (Sunitinib, Sorafenib, Pazopanib) dissolved in DMSO
-
Kinase binding buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Black, low-volume 384-well assay plates
-
TR-FRET enabled plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in kinase binding buffer.
-
Assay Setup:
-
Add 5 µL of the diluted test inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the tagged kinase and the europium-labeled anti-tag antibody in kinase binding buffer.
-
Add 5 µL of the Alexa Fluor™ 647-labeled kinase tracer in kinase binding buffer. The final assay volume is 15 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The binding of the test inhibitor displaces the tracer, leading to a decrease in the TR-FRET signal. Determine the IC50 value by plotting the TR-FRET ratio against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and the experimental processes, the following diagrams have been generated using the Graphviz DOT language.
Simplified VEGFR/PDGFR signaling pathway and the point of inhibition by Sunitinib.
Generalized workflow for an in vitro kinase inhibition assay.
Conclusion
This guide provides a comparative analysis of the cross-reactivity profiles of Sunitinib, Sorafenib, and Pazopanib. While all three are multi-targeted kinase inhibitors with significant anti-angiogenic properties, their selectivity profiles differ considerably. Sunitinib demonstrates potent inhibition of VEGFRs, PDGFRs, c-KIT, and FLT3. Sorafenib is a potent inhibitor of RAF kinases in addition to VEGFRs and PDGFRs. Pazopanib exhibits strong inhibition of VEGFRs and PDGFRs with generally less potent off-target effects compared to Sunitinib.
The choice of inhibitor should be guided by the specific research question. For studies focused on the combined inhibition of angiogenesis and specific growth factor pathways, Sunitinib's broad spectrum of activity may be advantageous. For investigations involving the RAF-MEK-ERK pathway, Sorafenib would be a more appropriate choice. When a more selective inhibition of VEGFRs and PDGFRs is desired, Pazopanib may be the preferred agent. The detailed experimental protocols provided herein offer a foundation for the in-house evaluation and comparison of these and other kinase inhibitors. A thorough understanding of a kinase inhibitor's selectivity is paramount for the accurate interpretation of experimental results and for the development of safer and more effective targeted therapies.
References
- 1. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 4. ulab360.com [ulab360.com]
- 5. promega.com [promega.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Comparative Analysis of 5-Fluoro-3-hydrazonoindolin-2-one's Mechanism of Action
This guide provides a comparative analysis of the probable mechanism of action of 5-Fluoro-3-hydrazonoindolin-2-one against alternative anti-proliferative agents. The information is curated for researchers, scientists, and drug development professionals to understand its biological activity in the context of similar compounds.
Executive Summary: While direct, comprehensive studies confirming the exclusive mechanism of action for this compound are not extensively published, its structural similarity to known kinase inhibitors and the biological activity of its derivatives strongly suggest a role as an inhibitor of protein kinases involved in cancer cell proliferation and survival. This guide will compare its likely activity profile with the well-established multi-kinase inhibitor, Sunitinib, and other potent hydrazonoindolin-2-one derivatives.
Proposed Mechanism of Action for this compound
The core structure of this compound belongs to the isatin family, which is a privileged scaffold in medicinal chemistry.[1] A prominent approved drug with a similar 5-fluoro-substituted isatin core is Sunitinib, a multi-kinase inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[1] Derivatives of 3-hydrazonoindolin-2-one have demonstrated anti-proliferative activity through mechanisms including cell cycle arrest, induction of apoptosis, and inhibition of specific kinases like Cyclin-Dependent Kinase 2 (CDK2) and VEGFR-2.[2][3][4] Therefore, it is hypothesized that this compound functions as a protein kinase inhibitor, interfering with signaling pathways crucial for tumor growth and angiogenesis.
Caption: Proposed signaling pathway inhibited by this compound.
Comparative Performance Data
The following table summarizes the in vitro anti-proliferative activity (IC50 values) of Sunitinib and various hydrazonoindolin-2-one derivatives against several human cancer cell lines. This data provides a benchmark for the expected potency of compounds based on this scaffold.
| Compound | A549 (Lung) IC50 (µM) | HT-29 (Colon) IC50 (µM) | ZR-75 (Breast) IC50 (µM) | Average IC50 (µM) | Reference |
| Sunitinib | - | - | - | 8.11 | [1][2] |
| Compound 5b | - | - | - | 4.37 | [1][5] |
| Compound 5c | - | - | - | 2.53 | [1][5] |
| Compound 7b | - | - | - | 2.14 | [1][5] |
| Compound 7d | - | - | - | 3.39 | [2] |
| Compound 7e | - | - | - | 2.37 | [2] |
| Compound 10e | - | - | - | 4.66 | [1][5] |
Note: Specific IC50 values for each cell line for all compounds were not available in the summarized search results, hence the presentation of average IC50 values as reported in the source material.
Experimental Protocols
The data presented above is typically generated using the following standard experimental methodologies.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., A549, HT-29, ZR-75) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are treated with various concentrations of the test compounds (e.g., this compound, Sunitinib) for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curves.
Cell Cycle Analysis
This protocol is used to determine the effect of a compound on cell cycle progression.
-
Cell Treatment: Cells are treated with the compound at a concentration around its IC50 value for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified based on their fluorescence intensity.
Caspase Activity Assay
This assay measures the induction of apoptosis by quantifying the activity of executioner caspases like caspase-3 and caspase-7.
-
Cell Lysis: Cells are treated with the test compound for various time points (e.g., 4, 8, 12 hours). After treatment, cells are lysed to release their cytoplasmic contents.
-
Substrate Addition: A luminogenic substrate specific for caspase-3/7 is added to the cell lysate.
-
Signal Measurement: If active caspases are present, they cleave the substrate, producing a luminescent signal. The intensity of the luminescence is measured using a luminometer and is directly proportional to the amount of active caspase-3/7.
Caption: A typical experimental workflow for evaluating novel anti-cancer compounds.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of 5-Fluoro-3-hydrazonoindolin-2-one's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of 5-Fluoro-3-hydrazonoindolin-2-one and its derivatives with the established multi-kinase inhibitor, Sunitinib. The information presented is based on published experimental data to facilitate independent verification and inform future research and development.
Overview of this compound Derivatives
This compound is a chemical scaffold that has garnered significant interest in medicinal chemistry due to its potential as a source of novel therapeutic agents. Derivatives of this core structure have been synthesized and evaluated for a range of biological activities, most notably as anti-cancer agents. The mechanism of action for many of these compounds involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.
A prominent example of a drug sharing the 5-fluoroindolin-2-one core is Sunitinib (Sutent®). Sunitinib is an FDA-approved multi-kinase inhibitor used in the treatment of gastrointestinal stromal tumors (GIST) and advanced renal cell carcinoma (RCC). It functions by targeting several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). Given its structural similarity and established clinical use, Sunitinib serves as a critical benchmark for evaluating the performance of novel this compound derivatives.
Comparative Analysis of Anti-Proliferative Activity
The anti-proliferative effects of this compound derivatives have been assessed against various human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency against Sunitinib. Lower IC50 values indicate greater potency.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sunitinib | A-549 | Lung Cancer | >10 | [1][2] |
| HT-29 | Colon Cancer | 9.09 | [1][2] | |
| ZR-75 | Breast Cancer | 5.24 | [1][2] | |
| Compound 7b | A-549 | Lung Cancer | 1.15 | [1][2] |
| HT-29 | Colon Cancer | 3.52 | [1][2] | |
| ZR-75 | Breast Cancer | 1.75 | [1][2] | |
| Compound 10e | A-549 | Lung Cancer | 3.25 | [1][2] |
| HT-29 | Colon Cancer | 5.34 | [1][2] | |
| ZR-75 | Breast Cancer | 5.40 | [1][2] |
Mechanism of Action: Kinase Inhibition and Cellular Effects
The anti-cancer activity of these compounds is largely attributed to their ability to inhibit key signaling pathways involved in cell growth, proliferation, and survival.
VEGFR-2 Kinase Inhibition
Several 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have demonstrated potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[3][4][5][6]
Cell Cycle Arrest
Certain hydrazonoindolin-2-one derivatives have been shown to induce cell cycle arrest, a crucial mechanism for halting cancer cell proliferation. For instance, some compounds cause an accumulation of cells in the G2/M phase of the cell cycle.[3]
Experimental Protocols
To ensure the reproducibility of the findings, detailed methodologies for the key experiments are provided below.
Anti-Proliferative Activity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
VEGFR-2 Kinase Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.
-
Reaction Setup: In a 96-well plate, combine the recombinant human VEGFR-2 kinase domain, a specific peptide substrate, and various concentrations of the test compound in a kinase buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Signal Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI stains the DNA of cells with compromised membranes.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
structure-activity relationship studies of 5-Fluoro-3-hydrazonoindolin-2-one analogs
A comprehensive analysis of the structure-activity relationships (SAR) of 5-Fluoro-3-hydrazonoindolin-2-one analogs reveals their potential as potent anti-proliferative agents and kinase inhibitors. This guide provides a comparative overview of their biological activity, supported by experimental data and detailed protocols.
Comparative Biological Activity
The anti-proliferative activity of various 3-hydrazonoindolin-2-one analogs has been evaluated against several human cancer cell lines. The 5-fluoro substitution on the indolin-2-one core is a key feature of Sunitinib, an FDA-approved multi-kinase inhibitor used in cancer therapy[1][2][3]. The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected this compound analogs and related derivatives from published studies.
| Compound | Modifications | A-549 (Lung) IC50 (µM) | HT-29 (Colon) IC50 (µM) | ZR-75 (Breast) IC50 (µM) | Average IC50 (µM) | Reference |
| Sunitinib | 5-Fluoro-3-substituted indolin-2-one | - | - | - | 8.11 | [1][4] |
| 5b | 5-Chloro, Thiazol-2-ylmethylene hydrazono | - | - | - | 4.37 | [1][4] |
| 5c | 5-Chloro, (4-methylthiazol-2-yl)methylene hydrazono | - | - | - | 2.53 | [1][4] |
| 7b | 5-Chloro, ((1H-pyrazol-5-yl)methylene)hydrazono | - | - | - | 2.14 | [1][4] |
| 10e | 5-Chloro, 2-(4-phenylthiazol-2-yl)hydrazono | - | - | - | 4.66 | [1][4] |
Note: While the provided literature extensively discusses derivatives of hydrazonoindolin-2-one, specific IC50 values for a series of 5-fluoro analogs were not detailed in a single comparative table. The data presented for compounds 5b, 5c, 7b, and 10e are for 5-chloro analogs, which provide insight into the effect of halogen substitution at the 5-position.
Structure-Activity Relationship Insights
The biological activity of 3-hydrazonoindolin-2-one derivatives is significantly influenced by the nature and position of substituents on both the indolinone ring and the hydrazone moiety.
-
Substitution on the Indolinone Ring: Halogen substitution at the C5 position of the indolin-2-one core, such as with fluorine in Sunitinib, is a common strategy that often leads to enhanced kinase inhibitory activity and anti-proliferative effects[1][2][5]. The C5-halide can form hydrophobic interactions within the ATP-binding pocket of kinases[5].
-
Hydrazone Side Chain: The substituent attached to the hydrazone nitrogen plays a crucial role in determining the potency and selectivity of the compounds. The incorporation of various heterocyclic rings, such as thiazole and pyrazole, has been shown to yield potent anti-proliferative agents[1][4].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Synthesis of 3-Hydrazonoindolin-2-one Derivatives
The general synthesis involves a condensation reaction between an appropriate indoline-2,3-dione (isatin) and a hydrazine derivative[1].
Step 1: Synthesis of 3-hydrazonoindolin-2-ones
-
Indoline-2,3-dione is refluxed with hydrazine hydrate in ethanol to yield the 3-hydrazonoindolin-2-one intermediate[1].
Step 2: Condensation with Aldehydes
-
The 3-hydrazonoindolin-2-one intermediate is then condensed with various aldehydes (e.g., benzaldehydes, thiazole-2-carbaldehydes, or 1H-pyrazole-5-carbaldehyde) in methanol with a catalytic amount of glacial acetic acid[1].
-
The reaction mixture is typically stirred at room temperature or heated to afford the final 3-hydrazonoindolin-2-one derivatives[1][6].
In Vitro Anti-proliferative Activity Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Human cancer cell lines (e.g., A-549, HT-29, ZR-75) are seeded in 96-well plates and incubated.
-
The cells are then treated with different concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.
Visualizing Synthesis and Biological Mechanisms
Diagrams illustrating the synthetic workflow and a key signaling pathway targeted by these compounds are provided below.
References
- 1. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 6. mdpi.com [mdpi.com]
Assessing the Kinase Selectivity of 5-Fluoro-3-hydrazonoindolin-2-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity of hydrazonoindolin-2-one derivatives, a class of compounds with demonstrated potential as kinase inhibitors. Due to the limited publicly available data on the specific compound 5-Fluoro-3-hydrazonoindolin-2-one, this guide will utilize data from closely related and well-studied analogs to illustrate the assessment of kinase selectivity. We will compare the inhibitory activity of a representative hydrazonoindolin-2-one derivative against Sunitinib, a clinically approved multi-kinase inhibitor that also features a 5-fluoro-substituted indolin-2-one core.[1][2]
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the kinase activity. The following table summarizes the IC50 values for a representative hydrazonoindolin-2-one derivative and the comparator drug, Sunitinib, against a panel of selected kinases. Lower IC50 values indicate higher potency.
| Kinase Target | Representative Hydrazonoindolin-2-one Derivative IC50 (µM) | Sunitinib IC50 (µM) |
| VEGFR-2 | 0.503[3] | 0.08[1] |
| CDK2 | 6.32[4] | >10 |
| PI3K-α | 0.156[5] | Not widely reported |
| AKT-1 | 0.602[5] | Not widely reported |
| EGFR | 0.058[5] | Not widely reported |
Note: The IC50 values for the representative hydrazonoindolin-2-one derivative are compiled from different studies on various derivatives and are presented here for illustrative purposes. Direct comparison of absolute values across different studies should be done with caution due to potential variations in assay conditions.
Experimental Protocols
The determination of kinase selectivity is a critical step in the characterization of potential drug candidates. A variety of in vitro assay formats can be employed to measure the inhibitory activity of a compound against a panel of kinases.[6][7][8][9] Below is a detailed protocol for a common luminescence-based kinase assay.
In Vitro Luminescence-Based Kinase Assay
This protocol outlines a method to determine the IC50 value of a test compound against a specific kinase by measuring the amount of ATP remaining in the reaction mixture after the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., this compound derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
-
DMSO (for compound dilution)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of concentrations to be tested.
-
Kinase Reaction Setup:
-
Add a defined amount of the kinase to each well of the microplate.
-
Add the serially diluted test compound or DMSO (as a control) to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 10-20 minutes) at room temperature to allow for compound-kinase binding.
-
-
Initiation of Kinase Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
ATP Detection:
-
Add the luminescence-based ATP detection reagent to each well. This reagent stops the kinase reaction and initiates a luminescent signal that is proportional to the amount of remaining ATP.
-
Incubate the plate at room temperature as per the manufacturer's instructions (e.g., 10 minutes) to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in determining the kinase selectivity profile of a test compound.
Caption: Workflow for Kinase Selectivity Profiling.
Relevant Signaling Pathway: VEGFR-2
Hydrazonoindolin-2-one derivatives are frequently investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[3][10] The diagram below depicts a simplified representation of the VEGFR-2 signaling pathway.
Caption: Simplified VEGFR-2 Signaling Pathway.
References
- 1. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
Efficacy of 5-Fluoro-3-hydrazonoindolin-2-one Derivatives: A Comparative Guide
This guide provides a comparative analysis of the efficacy of various 5-Fluoro-3-hydrazonoindolin-2-one derivatives based on peer-reviewed studies. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds against other alternatives.
Introduction
Hydrazonoindolin-2-one derivatives are a class of synthetic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. A key member of this family is the isatin scaffold, which is present in numerous bioactive molecules. The introduction of a fluorine atom at the 5-position of the indolin-2-one ring has been a strategic approach to enhance the therapeutic properties of these compounds, including their anticancer activity. One notable example is Sunitinib, a 5-fluoro-3-substituted isatin derivative approved for the treatment of gastrointestinal stromal tumors and advanced renal cell carcinoma.[1][2] This guide focuses on the anti-proliferative efficacy of various this compound derivatives against different cancer cell lines and their inhibitory effects on key cellular signaling pathways.
Quantitative Efficacy Data
The anti-proliferative activity of this compound derivatives and their analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below for easy comparison.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5b | Average of A-549 (lung), HT-29 (colon), ZR-75 (breast) | 4.37 | Sunitinib | 8.11 |
| 5c | Average of A-549 (lung), HT-29 (colon), ZR-75 (breast) | 2.53 | Sunitinib | 8.11 |
| 7b | Average of A-549 (lung), HT-29 (colon), ZR-75 (breast) | 2.14 | Sunitinib | 8.11 |
| 10e | Average of A-549 (lung), HT-29 (colon), ZR-75 (breast) | 4.66 | Sunitinib | 8.11 |
Table 1: Average Anti-proliferative Activity of Hydrazonoindolin-2-one Derivatives. [1][2]
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 7b | Average of HT-29 (colon), ZR-75 (breast), A549 (lung) | 4.77 | Sunitinib | 8.11 |
| 7d | Average of HT-29 (colon), ZR-75 (breast), A549 (lung) | 3.39 | Sunitinib | 8.11 |
| 7e | Average of HT-29 (colon), ZR-75 (breast), A549 (lung) | 2.37 | Sunitinib | 8.11 |
Table 2: Average Anti-proliferative Activity of Isatin-based Hydrazonoindolin-2-ones. [3]
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 7c | MCF-7 (breast) | 7.17 ± 0.94 | Doxorubicin | Not Specified |
| 7d | MCF-7 (breast) | 2.93 ± 0.47 | Doxorubicin | Not Specified |
Table 3: Anti-proliferative Activity of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones. [4][5][6]
| Compound | Target Kinase | IC50 (µM) |
| 7c | VEGFR-2 | 0.728 |
| 7d | VEGFR-2 | 0.503 |
Table 4: VEGFR-2 Inhibitory Activity. [4][6][7]
Experimental Protocols
Anti-proliferative Activity Assay
The in vitro anti-proliferative activity of the synthesized compounds was determined using a standard Sulforhodamine B (SRB) assay or MTT assay.
Cell Lines and Culture: Human cancer cell lines such as A-549 (lung), HT-29 (colon), ZR-75 (breast), and MCF-7 (breast) were used.[1][2][3][4] The cells were cultured in appropriate media supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After incubation, the cells were fixed with trichloroacetic acid (TCA).
-
The fixed cells were stained with Sulforhodamine B dye.
-
The unbound dye was washed away, and the protein-bound dye was solubilized with a Tris base solution.
-
The absorbance was measured at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases, such as VEGFR-2, was evaluated using in vitro kinase assay kits.
Procedure:
-
The kinase, substrate, and ATP were incubated with various concentrations of the test compounds in a reaction buffer.
-
The reaction was allowed to proceed for a specific time at a controlled temperature.
-
The amount of phosphorylated substrate was quantified, often using an ELISA-based method with a specific antibody that recognizes the phosphorylated substrate.
-
The IC50 values were determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Mechanisms of Action
The anti-proliferative effects of this compound derivatives are often attributed to their ability to inhibit protein kinases involved in cancer cell proliferation and survival. Sunitinib, a key reference compound, is a multi-kinase inhibitor that targets VEGFR-1, VEGFR-2, PDGFRb, and c-Kit.[1][2] Other derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2).[8][9] Furthermore, some compounds induce apoptosis (programmed cell death) by modulating the expression of apoptotic markers such as caspases, Bax, and Bcl-2.[7][8][10]
VEGFR Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR blocks this process.
Caption: Inhibition of the VEGFR signaling pathway.
CDK2/Cyclin A2 Pathway and Cell Cycle Arrest
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cells from dividing.
Caption: CDK2 inhibition leading to cell cycle arrest.
Apoptosis Induction Pathway
Certain hydrazonoindolin-2-one derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway, which involves the mitochondria.
Caption: Intrinsic apoptosis pathway induction.
Experimental Workflow: Synthesis of 3-Hydrazonoindolin-2-one Derivatives
The general synthesis of 3-hydrazonoindolin-2-one derivatives involves the condensation of an appropriate isatin (or its derivative) with a hydrazine derivative.
Caption: General synthesis of 3-hydrazonoindolin-2-ones.
References
- 1. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights [mdpi.com]
- 10. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Fluoro-3-hydrazonoindolin-2-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of 5-Fluoro-3-hydrazonoindolin-2-one, a compound recognized for its antimicrobial activities.[1][2] Due to its chemical structure, which includes a fluorinated aromatic ring and a hydrazone group, this compound should be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Hazard Assessment and Data Summary
| Property | Value/Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 283584-52-1 | [1][2][7] |
| Molecular Formula | C8H6FN3O | [7] |
| Known Biological Activity | Antimicrobial | [1][2] |
| Potential Hazards | Based on structural components (fluorine, hydrazone): Toxic, potential carcinogen, reactive. Treat as hazardous waste. | [3][4][5][6] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to manage it as a hazardous chemical waste stream destined for incineration by a licensed waste disposal contractor.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE in a dedicated, clearly labeled, and compatible hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the approximate quantity of the waste.
-
Include the date when the waste was first added to the container.
3. Storage:
-
Store the sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from heat sources or incompatible materials.
4. Scheduling Waste Pickup:
-
Once the waste container is full or ready for disposal, contact your institution's EHS office to schedule a pickup. Follow their specific procedures for waste collection and documentation.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your colleagues and supervisor.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material.
-
Collect the absorbent material and the spilled compound into a sealed hazardous waste container and label it accordingly.
-
For large spills, evacuate the area and contact your institution's emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
Safeguarding Researchers: A Comprehensive Guide to Handling 5-Fluoro-3-hydrazonoindolin-2-one
For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 5-Fluoro-3-hydrazonoindolin-2-one, a compound with potential applications in pharmaceutical research. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and proper disposal methods to minimize risk and ensure laboratory safety.
When handling this compound, it is crucial to be aware of its potential hazards. While a specific, comprehensive safety data sheet (SDS) is not publicly available, information on structurally similar compounds, such as 5-Fluoroindole, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation[1]. Therefore, adopting stringent safety measures is essential.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical to prevent exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. For procedures with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles[2][3].
-
Hand Protection: Chemical-resistant gloves are essential. Given that the compound is a powder, double gloving is recommended to provide an extra layer of protection[4]. Gloves should be inspected for any signs of degradation or perforation before and during use and changed regularly[5].
-
Body Protection: A lab coat or a chemical-resistant apron should be worn to protect against spills[3]. For larger quantities or when generating dust, a disposable coverall is advisable.
-
Respiratory Protection: Handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles[1]. If a fume hood is not available, a NIOSH-approved respirator appropriate for particulate matter should be used[6].
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to experimental use is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1]. The recommended storage temperature is between 2-8°C[7][8].
2. Preparation and Weighing:
-
All handling of the solid compound, including weighing and preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure[1].
-
Use appropriate tools, such as spatulas, for handling the powder. Avoid creating dust.
3. Experimental Use:
-
Ensure that all lab equipment is clean and in good working order.
-
When transferring solutions, use appropriate volumetric glassware and pipetting devices.
-
Clearly label all containers with the chemical name, concentration, and hazard information.
4. Emergency Procedures:
-
Familiarize yourself with the location and operation of emergency equipment, including safety showers and eyewash stations, before starting any work[2].
-
In case of skin contact, immediately wash the affected area with soap and plenty of water[1].
-
If eye contact occurs, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so[1]. Seek medical attention if irritation persists.
-
In case of inhalation, move the individual to fresh air and seek medical attention[1].
-
For spills, evacuate the area and use appropriate spill kits for chemical cleanup.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weighing papers, and disposable labware, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal Procedures: All chemical waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour chemical waste down the drain.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 283584-52-1 | [9][10][11] |
| Molecular Formula | C8H6FN3O | [9][10] |
| Molecular Weight | 179.15 g/mol | [9][10] |
| Appearance | Powder | [12] |
| Purity | >95% | [9] |
| Storage Temperature | 2-8°C | [7][8] |
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. support.hpe.com [support.hpe.com]
- 3. sams-solutions.com [sams-solutions.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. pppmag.com [pppmag.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. This compound [myskinrecipes.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. virtuouslifescience.com [virtuouslifescience.com]
- 10. 283584-52-1 | this compound - Moldb [moldb.com]
- 11. This compound | 283584-52-1 [chemicalbook.com]
- 12. This compound, CasNo.283584-52-1 GIHI CHEMICALS CO.,LIMITED China (Mainland) [gihichem.lookchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
